molecular formula C9H5F4N B1302402 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile CAS No. 220227-59-8

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Cat. No.: B1302402
CAS No.: 220227-59-8
M. Wt: 203.14 g/mol
InChI Key: UTHSCSXLGDJQGQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is a useful research compound. Its molecular formula is C9H5F4N and its molecular weight is 203.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHSCSXLGDJQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372169
Record name 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220227-59-8
Record name 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220227-59-8
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Foundational & Exploratory

An In-depth Technical Guide on 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile (CAS 220227-59-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, a key intermediate in modern medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant application in the synthesis of the PARP inhibitor, Niraparib. Furthermore, this guide elucidates the mechanism of action of Niraparib through the PARP inhibition signaling pathway, offering valuable insights for researchers in oncology and drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile that serves as a valuable building block in the synthesis of complex organic molecules. Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic properties and metabolic stability to the parent molecule and its derivatives.[1]

PropertyValue
CAS Number 220227-59-8
Molecular Formula C₉H₅F₄N
Molecular Weight 203.14 g/mol
IUPAC Name 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile
Synonyms 2-Fluoro-5-(trifluoromethyl)benzyl cyanide
Calculated LogP 2.91
Topological Polar Surface Area (TPSA) 23.79 Ų
Boiling Point 209.6 °C at 760 mmHg
Flash Point 94.2 °C

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of 2-fluoro-5-(trifluoromethyl)benzyl bromide with a cyanide salt. The following protocol is a representative example of this transformation.

Materials:

  • 2-Fluoro-5-(trifluoromethyl)benzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • A mixture of 2-fluoro-5-(trifluoromethyl)benzyl bromide (1 equivalent), potassium cyanide (1.8 equivalents), water (approximately 2 volumes relative to the bromide), and absolute ethanol (approximately 8 volumes relative to the bromide) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The reaction mixture is stirred and heated under reflux for approximately 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a significant volume of water (approximately 50 volumes relative to the initial bromide).

  • The aqueous mixture is then extracted with diethyl ether (e.g., 3 x 10 volumes).

  • The combined organic extracts are dried over anhydrous potassium carbonate.

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification of the crude this compound is achieved by vacuum distillation to afford the final product.[2]

Application in Drug Development: Synthesis of Niraparib

This compound is a crucial intermediate in the synthesis of Niraparib, a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly ovarian and breast cancer.[1][3] The synthesis involves the reaction of this compound with other building blocks to construct the final complex structure of the drug.

Below is a simplified workflow illustrating the integration of this compound in the synthesis of Niraparib.

G Simplified Synthesis Workflow of Niraparib A This compound C Coupling Reaction A->C B Piperidine derivative B->C D Niraparib Precursor C->D E Final Cyclization & Functionalization D->E F Niraparib E->F

Figure 1. Simplified workflow for Niraparib synthesis.

Signaling Pathway: PARP Inhibition by Niraparib

Niraparib exerts its therapeutic effect by inhibiting the poly(ADP-ribose) polymerase (PARP) enzyme, which plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4][5]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[4] These cells become heavily reliant on the PARP-mediated BER pathway to maintain genomic integrity.

When Niraparib is administered, it inhibits PARP, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal DSBs. In BRCA-deficient cancer cells, the inability to repair these DSBs via the compromised HR pathway leads to genomic instability, cell cycle arrest, and ultimately apoptosis (programmed cell death). This mechanism of action is an example of synthetic lethality, where the combination of two non-lethal defects (BRCA mutation and PARP inhibition) results in cell death.[4][6]

The following diagram illustrates the PARP inhibition signaling pathway and the mechanism of action of Niraparib.

G PARP Inhibition Signaling Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_damage Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP recruits BER Base Excision Repair (BER) PARP->BER activates DNA_repair DNA Repaired BER->DNA_repair DNA_damage2 Single-Strand Break (SSB) PARP2 PARP Enzyme DNA_damage2->PARP2 SSB_accumulation SSB Accumulation PARP2->SSB_accumulation inhibition leads to Niraparib Niraparib Niraparib->PARP2 inhibits Replication DNA Replication SSB_accumulation->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_deficient Deficient Homologous Recombination (HR) DSB->HR_deficient Apoptosis Apoptosis (Cell Death) DSB->Apoptosis leads to

Figure 2. Mechanism of PARP inhibition by Niraparib.

References

physicochemical properties of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a fluorinated organic compound with potential applications in the pharmaceutical and agrochemical industries.[1] The unique combination of a fluorine atom and a trifluoromethyl group on the phenylacetonitrile backbone imparts distinct chemical characteristics that influence its stability, solubility, and biological interactions.[1] This document summarizes key physicochemical data, outlines relevant experimental methodologies for their determination, and presents logical workflows and structure-property relationships through detailed diagrams.

Chemical Identity

This compound is systematically named 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile.[1][2] It is registered under CAS number 220227-59-8.[1][2][3][4][5] The presence of both fluoro and trifluoromethyl groups makes it a valuable intermediate in the synthesis of biologically active molecules.[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its environmental fate, potential hazards, and pharmacokinetic profile.[6] The properties of this compound are summarized below.

General and Computational Properties

The following table outlines the fundamental molecular and computationally derived properties of the compound.

PropertyValueSource
Molecular Formula C₉H₅F₄N[1][2][3][5]
Molecular Weight 203.14 g/mol [1][3][7]
Exact Mass 203.03581181 Da[1][7]
Physical State Solid at room temperature (predicted)[1]
XLogP3 (logP) 2.6[1][7]
Topological Polar Surface Area (TPSA) 23.8 Ų[1][7]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 5[1]
Experimental and Predicted Physical Properties

This table presents key physical constants. It is important to note that some values are computational predictions due to a lack of extensive experimental data in publicly available literature.

PropertyValueNotesSource
Melting Point Not experimentally reportedStructurally similar compounds melt in the 47-49°C range.[1][8]
Boiling Point 209.6 ± 35.0 °CPredicted value at standard pressure.[1]
Density 1.324 ± 0.06 g/cm³Predicted value. The high density is typical for fluorinated compounds.[1]
Solubility Limited in polar solventsPreferential solubility in non-polar organic solvents like chloroform and acetonitrile is expected due to its high lipophilicity.[1]

Experimental Protocols for Property Determination

The following are generalized methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid.[9]

  • Apparatus: A melting point apparatus, such as a Vernier Melt Station or a similar device, is used.[9]

  • Procedure:

    • A small, dry sample of the crystalline solid is packed into a capillary tube.

    • The tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[9]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9]

  • Apparatus: A simple distillation setup is commonly employed, consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.[9]

  • Procedure:

    • The liquid sample is placed in the round-bottom flask.[9]

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[9]

    • The liquid is heated to a boil.

    • The temperature is recorded when it stabilizes as the vapor continuously condenses and collects in the receiving flask. This stable temperature is the boiling point.[9]

Solubility Assessment

Solubility is the ability of a solute to dissolve in a solvent.[6]

  • Apparatus: Test tubes, vortex mixer, and analytical balance.

  • Procedure:

    • A small, accurately weighed amount of the compound is added to a test tube containing a known volume of the solvent (e.g., water, ethanol, dichloromethane).

    • The mixture is agitated vigorously using a vortex mixer at a constant temperature.

    • The mixture is observed for the dissolution of the solid. If it dissolves, more solute is added incrementally until saturation is reached.

    • Solubility can be quantified by filtering the saturated solution and determining the concentration of the dissolved solid in the filtrate.[10]

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an octanol phase to its concentration in an aqueous phase.[6]

  • Apparatus: Separatory funnel, shaker, UV-Vis spectrophotometer or HPLC.

  • Procedure (Shake-Flask Method):

    • A known amount of the compound is dissolved in a mixture of 1-octanol and water.

    • The mixture is placed in a separatory funnel and shaken until equilibrium is reached.

    • The octanol and water layers are allowed to separate.

    • The concentration of the compound in each layer is measured using an appropriate analytical technique.

    • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Experimental Workflows

While the biological activity of this compound is still under detailed investigation, it serves as a key intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1][11]

General Synthesis Pathway

The synthesis of arylacetonitriles often involves the reaction of a corresponding benzyl halide with a cyanide salt.[12][13][14] The diagram below illustrates a generalized workflow for this type of synthesis.

G Start Start: 2-Fluoro-5-(trifluoromethyl)benzyl halide Reaction Nucleophilic Substitution Reaction Start->Reaction Starting Material Reagent React with Cyanide Salt (e.g., NaCN, KCN) Reagent->Reaction Solvent In a suitable solvent (e.g., Ethanol, Ionic Liquid) Solvent->Reaction Crude Crude Product: This compound Reaction->Crude Yields Purification Purification Crude->Purification Distillation Distillation Purification->Distillation Method 1 Recrystallization Recrystallization Purification->Recrystallization Method 2 Final Pure Product Distillation->Final Recrystallization->Final

Caption: Generalized synthesis workflow for phenylacetonitrile derivatives.

Physicochemical Property Analysis Workflow

Determining the profile of a novel chemical entity involves a logical sequence of experimental and computational analyses.

G Compound Synthesized Compound: This compound Step1 Step 1: Structural & Purity Analysis (NMR, MS, HPLC) Compound->Step1 Step2 Step 2: Basic Physical Properties (Melting Point, Boiling Point, Density) Step1->Step2 Step3 Step 3: Solubility & Lipophilicity (Aqueous & Organic Solubility, LogP) Step2->Step3 Step4 Step 4: Computational Modeling (TPSA, pKa prediction, Conformation) Step3->Step4 Data Comprehensive Physicochemical Profile Step4->Data

Caption: Workflow for physicochemical characterization of a new compound.

Structure-Property Relationships

The molecular structure of this compound directly influences its macroscopic properties. The electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly impacts the molecule's reactivity and interactions.

G Structure Chemical Structure This compound Trifluoromethyl Group (-CF₃) Fluoro Group (-F) Nitrile Group (-CN) Aromatic Ring Lipophilicity High Lipophilicity (LogP ≈ 2.6) Structure:f1->Lipophilicity Structure:f4->Lipophilicity Stability Enhanced Metabolic Stability Structure:f1->Stability Structure:f2->Stability Polarity Low Polarity (TPSA ≈ 23.8 Ų) Structure:f3->Polarity Reactivity Site for Nucleophilic Attack (Hydrogen Bond Acceptor) Structure:f3->Reactivity Density High Density Structure:f1->Density Structure:f2->Density Solubility Low Aqueous Solubility Lipophilicity->Solubility

Caption: Relationship between molecular structure and key properties.

Potential Applications and Biological Context

Arylacetonitriles are a class of compounds investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The inclusion of fluorine atoms in drug candidates often enhances lipophilicity and metabolic stability, which can improve pharmacokinetic profiles.[1] While detailed biological data for this compound is limited, its structural features make it a compound of interest for drug development, potentially interacting with various enzymes and receptors.[1]

Safety Information

Based on data for similar compounds, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, a key intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Identity and Physicochemical Properties

This compound, with the CAS number 220227-59-8, is an aromatic nitrile.[1] Its structure is characterized by a phenyl ring substituted with a fluorine atom, a trifluoromethyl group, and an acetonitrile moiety.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile[1][2]
CAS Number 220227-59-8[1][2]
Molecular Formula C₉H₅F₄N[1][2]
Molecular Weight 203.14 g/mol [1][2]
InChI Key UTHSCSXLGDJQGQ-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)CC#N)F[2]
Synonyms 2-Fluoro-5-trifluoromethylbenzyl cyanide, 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetonitrile[3]

The presence of the fluorine and trifluoromethyl groups significantly influences the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it an attractive building block in drug discovery.[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Predicted LogP 2.6[1][2]
Topological Polar Surface Area 23.8 Ų[1][2]
Predicted Density 1.324 ± 0.06 g/cm³[1]
Predicted Boiling Point Not available
Physical State Solid at room temperature (predicted)[1]

Synthesis and Experimental Protocols

General Experimental Protocol (Adapted)

Reaction: The synthesis is generally achieved through a nucleophilic substitution reaction where the halide in 2-fluoro-5-(trifluoromethyl)benzyl halide is displaced by a cyanide anion.

Reagents and Equipment:

  • 2-Fluoro-5-(trifluoromethyl)benzyl bromide (starting material)

  • Potassium cyanide or sodium cyanide

  • A suitable solvent system (e.g., ethanol/water mixture)

  • Standard reflux apparatus

  • Separatory funnel

  • Rotary evaporator

  • Distillation or recrystallization setup for purification

Procedure:

  • A solution of 2-fluoro-5-(trifluoromethyl)benzyl bromide is prepared in a suitable solvent such as aqueous ethanol.

  • Potassium cyanide is added to the solution.

  • The reaction mixture is heated to reflux and maintained at that temperature for several hours.

  • Upon completion, the reaction mixture is cooled and diluted with water.

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is dried over an anhydrous drying agent (e.g., potassium carbonate).[4]

  • The solvent is removed under reduced pressure.

  • The crude product is purified by distillation or recrystallization.

G start Starting Material: 2-Fluoro-5-(trifluoromethyl)benzyl Halide reaction Nucleophilic Substitution (Reflux) start->reaction reagents Reagents: - Sodium or Potassium Cyanide - Solvent (e.g., aq. Ethanol) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation or Recrystallization) workup->purification product Final Product: This compound purification->product G start 2-Fluoro-5-(trifluoromethyl) -phenylacetonitrile step1 Chemical Modification & Derivatization start->step1 step2 Synthesis of Compound Library step1->step2 step3 Biological Screening (e.g., Enzyme Assays) step2->step3 step4 Lead Optimization step3->step4 end Drug Candidate step4->end

References

Spectral Analysis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the chemical compound 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization.

Compound Identification

This compound is a substituted aromatic nitrile. Its unique structural features, including a fluorine atom and a trifluoromethyl group, impart specific chemical and physical properties that are of interest in the synthesis of novel bioactive molecules.

Identifier Value
IUPAC Name 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile
CAS Number 220227-59-8
Molecular Formula C₉H₅F₄N
Molecular Weight 203.14 g/mol
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)CC#N)F
InChI Key UTHSCSXLGDJQGQ-UHFFFAOYSA-N

Spectral Data Summary

While comprehensive, publicly available spectral data for this compound is limited, the following tables summarize the expected and observed spectral characteristics based on analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Spectral Data

Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
CH₂~ 3.8 - 4.2Singlet-
Aromatic H~ 7.3 - 7.8MultipletJ(H,H), J(H,F)

Table 2: Predicted ¹³C NMR Spectral Data

Assignment Predicted Chemical Shift (ppm) Coupling
CH₂~ 20 - 30-
CN~ 115 - 120-
Aromatic C~ 120 - 140C-F, C-C-F
CF₃~ 120 - 125Quartet (¹J(C,F) ~270-280 Hz)
C-F~ 155 - 165Doublet (¹J(C,F) ~240-250 Hz)

Table 3: Predicted ¹⁹F NMR Spectral Data

Assignment Predicted Chemical Shift (ppm) Multiplicity
Ar-F~ -110 to -120Multiplet
CF₃~ -60 to -65Singlet
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretching~ 2240 - 2260
C-F (Aromatic)Stretching~ 1200 - 1300
C-F (Trifluoromethyl)Stretching~ 1100 - 1200 (multiple strong bands)
C=C (Aromatic)Stretching~ 1450 - 1600
C-H (Aromatic)Stretching~ 3000 - 3100
C-H (Aliphatic)Stretching~ 2850 - 3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 5: Expected Mass Spectrometry Data

Ion Description Expected m/z
[M]⁺Molecular Ion203.04
[M-HCN]⁺Loss of hydrogen cyanide176.04
[M-CF₃]⁺Loss of trifluoromethyl group134.05
[C₇H₄F]⁺Fragment of the aromatic ring109.03

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data, based on standard laboratory practices for similar compounds.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Standard parameters are used. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR: Spectra are typically acquired with proton decoupling. Chemical shifts are referenced to an external standard, such as CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm).

IR Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. Electron Ionization (EI) at 70 eV is a common method for generating ions.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound (5-10 mg) b Dissolve in CDCl3 (~0.6 mL) a->b c Transfer to NMR Tube b->c d Insert into NMR Spectrometer c->d e Acquire 1H, 13C, 19F Spectra d->e f Fourier Transform e->f g Phase and Baseline Correction f->g h Reference Spectra g->h i Integration and Peak Picking h->i

Caption: General workflow for NMR spectral acquisition and processing.

IR_MS_Workflow cluster_ir FTIR (ATR) Analysis cluster_ms GC-MS Analysis ir1 Place Solid Sample on ATR Crystal ir2 Acquire Spectrum (4000-400 cm-1) ir1->ir2 ir3 Identify Characteristic Peaks ir2->ir3 ms1 Dissolve Sample in Volatile Solvent ms2 Inject into GC-MS System ms1->ms2 ms3 Analyze Mass Spectrum (EI, 70 eV) ms2->ms3 ms4 Identify Molecular Ion and Fragments ms3->ms4

Caption: Workflow for IR and MS spectral analysis.

Technical Guide: Solubility Profile of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a fluorinated organic compound with the molecular formula C₉H₅F₄N. Its structure, featuring a phenylacetonitrile core substituted with both a fluorine atom and a trifluoromethyl group, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group increases lipophilicity, while the nitrile group provides a site for polar interactions. Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, formulation, and biological screening processes.

Quantitative Solubility Data

A comprehensive review of publicly available scientific literature, patents, and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in common organic solvents.

Qualitative assessments suggest that due to its high lipophilicity, indicated by a calculated LogP of approximately 2.6, this compound is expected to exhibit preferential solubility in non-polar organic solvents.[1] Related fluorinated phenylacetonitrile compounds have been reported to have slight solubility in acetonitrile and chloroform.[1] For the isomeric compound 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile, excellent solubility has been noted in polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane.

Given the absence of precise quantitative data, this guide provides a detailed experimental protocol for researchers to determine the solubility of this compound in organic solvents of interest.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is described, which is considered a reliable technique for solubility measurement.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent(s) (analytical grade or higher)

  • Vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

Equipment:

  • Temperature-controlled incubator shaker or water bath

  • Vortex mixer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Dispense a known volume of the selected organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach solid-liquid equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, the pipette tip should be kept well above the settled solid.

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any suspended solid particles.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Analytical Quantification:

    • Using HPLC:

      • Develop an HPLC method to quantify the concentration of this compound. This involves selecting an appropriate column, mobile phase, and detector wavelength.

      • Prepare a series of calibration standards of known concentrations of the compound in the chosen solvent.

      • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

      • Inject the diluted sample solution and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Using UV-Vis Spectroscopy:

      • Determine the wavelength of maximum absorbance (λ_max) for this compound in the solvent.

      • Prepare calibration standards and generate a calibration curve (absorbance vs. concentration) according to the Beer-Lambert law.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the solubility, remembering to account for the dilution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction, at the specified temperature.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result prep_solid Add Excess Solid Solute to Vial prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equil Agitate at Constant Temperature (24-72 hours) prep_solvent->equil settle Allow Excess Solid to Settle equil->settle sample Withdraw Supernatant settle->sample filter Filter Supernatant (0.22 µm) sample->filter dilute Dilute Sample to Known Volume filter->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

References

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

This document provides a comprehensive safety overview of this compound (CAS No: 220227-59-8), intended for researchers, scientists, and professionals in drug development. It consolidates critical safety data, handling protocols, and emergency procedures.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These computed values provide insight into the compound's behavior under various conditions.

PropertyValueSource
Molecular Formula C₉H₅F₄N[1][2]
Molecular Weight 203.14 g/mol [1][2]
CAS Number 220227-59-8[1][2]
Physical State Solid[1]
Predicted Density 1.324 ± 0.06 g/cm³[1]
Predicted Boiling Point 209.6 ± 35.0 °C[1]
XLogP3 (Lipophilicity) 2.6[1][2]
Topological Polar Surface Area 23.8 Ų[1][2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant. The specific hazard statements are detailed in the table below.

GHS ClassificationHazard StatementCode
Skin Corrosion/IrritationCauses skin irritationH315[1][2]
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319[1][2]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335[1][2]

Experimental Protocols & Procedures

While detailed toxicological experimental protocols are not available in standard safety data sheets, this guide outlines the standardized procedural protocols for safe handling, emergency first aid, and spill containment based on available safety documentation.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following procedures should be followed.[3][4][5][6]

FirstAid cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move Move to fresh air. Keep at rest. Inhalation->Move Skin Skin Contact Wash Wash with plenty of soap and water for at least 15 mins. Skin->Wash Eye Eye Contact Rinse Rinse cautiously with water for at least 15 mins. Remove contact lenses. Eye->Rinse Ingestion Ingestion CallPoison Call a POISON CENTER or doctor immediately. Rinse mouth. Ingestion->CallPoison MedicalHelp Get Medical Attention Move->MedicalHelp if breathing is difficult or irritation persists Wash->MedicalHelp if irritation persists Rinse->MedicalHelp CallPoison->MedicalHelp

First Aid Workflow for Exposure
Firefighting Measures

This compound is not considered a significant fire risk, but containers may burn.[7] In the event of a fire involving this chemical, the following protocol should be enacted.

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Carbon dioxide, dry chemical powder, or foam are generally suitable.[4][8]

  • Special Hazards: Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen fluoride (HF).[3][8]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3][8]

FirefightingProtocol Start Fire Involving Chemical Step1 Alert Fire Brigade & Isolate Hazard Area Start->Step1 Step2 Select Extinguishing Media (Dry Chemical, CO2, Foam) Step1->Step2 Step3 Wear Full Protective Gear & SCBA Step2->Step3 Step4 Cool Fire-Exposed Containers with Water Spray from a Protected Location Step3->Step4 Step5 Prevent Spillage from Entering Drains or Waterways Step4->Step5 End Decontaminate Equipment After Use Step5->End

Firefighting Response Protocol
Spill Containment and Cleanup

Accidental release should be handled promptly to prevent contamination and exposure.

  • Personal Precautions: Ensure adequate ventilation.[3] Avoid dust formation.[3] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[4]

  • Cleanup Method: For solid spills, sweep up and shovel the material into a suitable, labeled container for disposal.[3] Avoid generating dust.[7] After cleanup, decontaminate and launder all protective clothing and equipment before reuse.[4]

SpillCleanup Start Spill Occurs Step1 Ensure Adequate Ventilation & Wear Appropriate PPE Start->Step1 Step2 Prevent Entry into Drains & Waterways Step1->Step2 Step3 Contain Spill with Inert Material (Sand, Earth) Step2->Step3 Step4 Sweep or Shovel into a Labeled, Closed Containerfor Disposal Step3->Step4 Step5 Wash Area & Decontaminate All Equipment Step4->Step5 End Dispose of Waste According to Local Regulations Step5->End

Spill Containment and Cleanup Workflow

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for minimizing risk.

Hierarchy of Controls

The most effective way to manage risks associated with hazardous chemicals is to follow the hierarchy of controls.

HierarchyOfControls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE)

Hierarchy of Controls for Safe Handling
Handling and Storage Recommendations

  • Handling: Avoid all personal contact, including inhalation.[4] Use only in a well-ventilated area or under a fume hood.[4][8] Do not get in eyes, on skin, or on clothing.[3] Wash hands thoroughly after handling.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][9] Store away from incompatible materials such as strong acids and oxidizing agents.[3][9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

References

Navigating the Synthesis and Safety of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the handling, storage, and safety considerations for 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile. Intended for laboratory personnel and professionals in drug development, this document synthesizes critical data on the compound's properties and outlines protocols for its safe use.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound with the molecular formula C₉H₅F₄N. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its reactivity and physical properties. A summary of its key chemical and physical data is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₅F₄N--INVALID-LINK--
Molecular Weight 203.14 g/mol --INVALID-LINK--
CAS Number 220227-59-8--INVALID-LINK--
Appearance White to off-white solidGeneric SDS
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in common organic solventsGeneric SDS

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood.

GHS Hazard Classification:

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

A logical workflow for selecting the appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure risk.

PPE_Selection_Workflow start Start: Handling 2-Fluoro-5- (Trifluoromethyl)Phenylacetonitrile assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe gloves Hand Protection: Chemical-resistant gloves (e.g., Nitrile) select_ppe->gloves eye_protection Eye/Face Protection: Safety goggles and/or face shield select_ppe->eye_protection lab_coat Body Protection: Laboratory coat select_ppe->lab_coat respirator Respiratory Protection: Use in a chemical fume hood. If not possible, use a NIOSH-approved respirator. select_ppe->respirator end_ppe Proceed with experiment gloves->end_ppe eye_protection->end_ppe lab_coat->end_ppe respirator->end_ppe

Figure 1. Personal Protective Equipment (PPE) Selection Workflow.

Handling and Storage Protocols

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Prevent dust formation.

  • Use non-sparking tools and ensure equipment is properly grounded, as dust can form explosive mixtures with air.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

The following diagram illustrates a logical workflow for the proper storage of this compound.

Storage_Workflow start Receiving 2-Fluoro-5- (Trifluoromethyl)Phenylacetonitrile check_container Inspect container for damage or leaks start->check_container decision_container Container Intact? check_container->decision_container store_compound Store in a designated, cool, dry, and well-ventilated area decision_container->store_compound Yes quarantine Quarantine leaking container in a secondary containment decision_container->quarantine No label_storage Ensure storage area is properly labeled store_compound->label_storage end_storage Storage Complete label_storage->end_storage report_leak Report leak to safety officer quarantine->report_leak report_leak->end_storage

Figure 2. Storage Workflow for this compound.

Experimental Protocols: A Representative Synthesis

Objective: To synthesize a fluorinated phenylacetonitrile derivative via a nucleophilic substitution reaction.

Materials:

  • 2-Fluoro-5-(trifluoromethyl)benzyl bromide

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-(trifluoromethyl)benzyl bromide in ethanol.

  • In a separate flask, prepare a solution of sodium cyanide in water.

  • Slowly add the aqueous sodium cyanide solution to the ethanolic solution of the benzyl bromide with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the remaining aqueous residue between diethyl ether and water.

  • Separate the organic layer and extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to obtain the pure this compound.

Emergency Procedures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Contain: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand). Avoid using combustible materials.

  • Neutralize: For spills of cyanide compounds, decontamination of surfaces can be achieved by wiping with a freshly prepared 10% bleach solution followed by a pH 10 buffer solution.[2]

  • Collect: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area and contact the institution's emergency response team immediately.

The following diagram outlines a general workflow for responding to a chemical spill.

Spill_Response_Workflow start Chemical Spill Occurs assess_spill Assess Spill Size and Hazard start->assess_spill decision_spill_size Minor Spill? assess_spill->decision_spill_size minor_spill_actions Alert personnel in the immediate area. Don appropriate PPE. Contain the spill with absorbent material. decision_spill_size->minor_spill_actions Yes major_spill_actions Evacuate the area immediately. Activate emergency alarm. Contact emergency response team. decision_spill_size->major_spill_actions No cleanup_minor Clean up spill using appropriate procedures. Dispose of waste in a labeled container. minor_spill_actions->cleanup_minor end_response Spill Response Complete cleanup_minor->end_response major_spill_actions->end_response

Figure 3. Chemical Spill Response Workflow.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. Do not perform mouth-to-mouth resuscitation.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Store waste containers in a secure, well-ventilated area, away from incompatible materials.

  • Dispose of the hazardous waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[3]

This guide is intended to provide essential information for the safe handling and storage of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) before working with any chemical.

References

Navigating Lipophilicity: A Technical Guide to the LogP of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, a crucial parameter in medicinal chemistry and drug development. Lipophilicity, a key determinant of a compound's pharmacokinetic and pharmacodynamic properties, is quantitatively expressed by the logarithm of the partition coefficient (LogP). This document delves into the theoretical and practical aspects of determining the LogP of this specific fluorinated organic compound, offering insights into its predicted lipophilic character and the methodologies for its empirical measurement.

Quantitative Data Summary

While no experimentally determined LogP value for this compound is currently available in public literature, computational models provide a valuable estimation of its lipophilicity. The calculated LogP value suggests a moderate to high degree of lipophilicity for this compound.[1][2] The trifluoromethyl group is a significant contributor to this characteristic, despite the presence of the polar nitrile group.[1]

CompoundCAS NumberMolecular FormulaMethod of DeterminationLogP ValueReference
This compound220227-59-8C₉H₅F₄NComputational (XLogP3)2.6[1][2]

Table 1: Quantitative LogP Data for this compound

The Role of Lipophilicity in Drug Development

The lipophilicity of a drug candidate, as indicated by its LogP value, is a critical factor influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A well-balanced lipophilicity is often essential for a compound to effectively traverse biological membranes and reach its target site.

LogP LogP (Lipophilicity) Absorption Membrane Permeability (Absorption) LogP->Absorption Influences Distribution Distribution to Tissues LogP->Distribution Influences Metabolism Metabolic Stability LogP->Metabolism Impacts Toxicity Potential for Toxicity LogP->Toxicity Can correlate with Solubility Aqueous Solubility LogP->Solubility Inversely related to Efficacy Drug Efficacy Absorption->Efficacy Distribution->Efficacy Metabolism->Efficacy Toxicity->Efficacy Solubility->Absorption

Figure 1: Relationship between LogP, Lipophilicity, and Drug Development Parameters.

Experimental Protocols for LogP Determination

The octanol-water partition coefficient (LogP) is determined through various experimental methods. The "shake-flask" method is considered the gold standard, while chromatographic techniques like High-Performance Liquid Chromatography (HPLC) offer a high-throughput alternative.

Shake-Flask Method (OECD Guideline 107)

This traditional method directly measures the partitioning of a substance between n-octanol and water.[3][4][5][6][7]

Methodology:

  • Preparation of Solvents: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours at the experimental temperature, followed by a separation period.[4][5]

  • Test Substance Preparation: A stock solution of this compound is prepared in n-octanol.[6]

  • Partitioning: A precisely measured volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a centrifuge tube. The total volume should nearly fill the vessel to minimize volatilization.[4][6] Typically, three different volume ratios of n-octanol to water are tested (e.g., 1:1, 1:2, 2:1).[4]

  • Equilibration: The mixture is agitated to establish partition equilibrium. A common method is to rotate the tube 180 degrees about its transverse axis for approximately 100 rotations in 5 minutes.[6][7]

  • Phase Separation: The two phases are separated by centrifugation.[6]

  • Concentration Analysis: The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC or gas chromatography.[5]

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its LogP value.[8][9][10][11][12]

Methodology:

  • Column and Mobile Phase: A reversed-phase column (e.g., C18) is used with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[10]

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. The retention times (t_R) and dead times (t_0) are measured to calculate the retention factor (k) for each standard. A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known LogP values.[9][10]

  • Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system. Its retention time is measured, and the log k value is calculated.

  • LogP Determination: The LogP of the test compound is determined by interpolating its log k value on the calibration curve.[9]

cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method SF1 Prepare Saturated n-Octanol and Water SF2 Dissolve Compound in n-Octanol SF1->SF2 SF3 Mix with Water and Equilibrate SF2->SF3 SF4 Separate Phases (Centrifugation) SF3->SF4 SF5 Analyze Concentration in Each Phase SF4->SF5 SF6 Calculate LogP SF5->SF6 HPLC1 Prepare Mobile Phase and Standards HPLC2 Generate Calibration Curve (log k vs. known LogP) HPLC1->HPLC2 HPLC3 Inject Test Compound and Measure Retention Time HPLC1->HPLC3 HPLC5 Determine LogP from Calibration Curve HPLC2->HPLC5 HPLC4 Calculate log k for Test Compound HPLC3->HPLC4 HPLC4->HPLC5

Figure 2: Generalized Experimental Workflows for LogP Determination.

Computational Approaches to LogP Prediction

In the absence of experimental data, computational models offer a rapid and cost-effective means of estimating LogP. These methods are broadly categorized as fragment-based, atom-based, or property-based.

  • Fragment-based methods: These approaches, such as the one developed by Molinspiration, calculate LogP by summing the contributions of individual molecular fragments.[13]

  • Atom-based methods: Programs like those from CompuDrug's PrologP utilize atomic contributions to predict LogP.[14]

  • Property-based (QSAR) models: Quantitative Structure-Activity Relationship (QSAR) models use various molecular descriptors to correlate a compound's structure with its LogP.[15][16][17][18][19] Several software packages, including ALOGPS and ACD/Labs LogP, employ these principles.[20][21] The XLogP3 algorithm, used for the value cited in this guide, is another example of a widely used predictive tool.[1][2]

It is important to note that the accuracy of these predictions can vary depending on the algorithm and the chemical space for which it was trained.[22][23]

Conclusion

The calculated LogP of 2.6 for this compound indicates a moderately lipophilic character, a feature that is often desirable in drug candidates. While experimental determination remains the definitive measure of lipophilicity, computational predictions provide a strong foundation for guiding initial research and development efforts. The detailed experimental protocols provided in this guide offer a clear pathway for the empirical validation of this crucial physicochemical property. A thorough understanding and consideration of a compound's LogP are indispensable for the successful design and development of new therapeutic agents.

References

An In-depth Technical Guide to the Thermal Stability of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile. Due to the absence of specific experimental thermal decomposition data for this compound in publicly available literature, this document focuses on the established methodologies for assessing thermal stability, predicted properties, and the expected thermal behavior based on the analysis of its functional groups and related chemical structures. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle and evaluate the thermal characteristics of this and similar compounds safely and effectively.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenylacetonitrile backbone can significantly influence the molecule's chemical and physical properties, including its thermal stability. A thorough understanding of a compound's thermal stability is critical for safe handling, storage, and processing, particularly in the context of drug development where manufacturing processes can involve elevated temperatures.

This guide outlines the standard analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), used to evaluate the thermal stability of chemical compounds. While specific experimental data for this compound is not available, this document provides detailed, generalized protocols for these methods.

Physicochemical and Predicted Properties

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₅F₄NPubChem[1]
Molecular Weight203.14 g/mol PubChem[1]
AppearanceWhite Solid (predicted)Smolecule[2]
Boiling Point (Predicted)209.6 ± 35.0 °CSmolecule[2]
Density (Predicted)1.324 ± 0.06 g/cm³Smolecule[2]

Table 2: Hazardous Thermal Decomposition Products

In the event of thermal decomposition, the following hazardous substances may be released. This information is based on the functional groups present in the molecule and safety data sheets for analogous compounds.

Decomposition ProductChemical FormulaNotes
Carbon MonoxideCOIncomplete combustion.
Carbon DioxideCO₂Complete combustion.
Nitrogen OxidesNOxFrom the nitrile group.
Hydrogen FluorideHFFrom the fluorine and trifluoromethyl groups.
Hydrogen CyanideHCNFrom the nitrile group.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of a compound is experimentally determined using thermoanalytical techniques. The two primary methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify mass loss due to volatilization or decomposition.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Objective: To determine the melting point, heat of fusion, and the onset temperature and enthalpy of decomposition of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample and reference are heated from a sub-ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy (area under the peak) of each thermal event are determined.

Visualizing the Thermal Stability Assessment Workflow

The process of evaluating the thermal stability of a chemical compound involves a logical sequence of steps, from initial assessment to detailed analysis and safety considerations. The following diagram illustrates this general workflow.

Thermal_Stability_Workflow cluster_initial Initial Assessment cluster_experimental Experimental Analysis cluster_data Data Interpretation & Reporting cluster_safety Safety & Handling lit_review Literature Review & SDS Analysis struct_analysis Structural Analysis of Functional Groups lit_review->struct_analysis informs sample_prep Sample Preparation struct_analysis->sample_prep guides tga_analysis Thermogravimetric Analysis (TGA) sample_prep->tga_analysis dsc_analysis Differential Scanning Calorimetry (DSC) sample_prep->dsc_analysis data_proc Data Processing & Analysis tga_analysis->data_proc provides T_onset, mass loss dsc_analysis->data_proc provides T_melt, T_decomp, ΔH report_gen Report Generation data_proc->report_gen summarizes findings hazard_id Hazard Identification data_proc->hazard_id identifies thermal hazards safe_handling Safe Handling & Storage Protocols report_gen->safe_handling informs hazard_id->safe_handling defines

Caption: Workflow for Thermal Stability Assessment.

Discussion

The thermal stability of organic molecules is intrinsically linked to their chemical structure. The presence of strong chemical bonds, such as the C-F bond, generally imparts high thermal stability. The trifluoromethyl group is known to be robust and can enhance the metabolic and thermal stability of a molecule. However, the nitrile group can be susceptible to thermal decomposition, potentially leading to the release of hydrogen cyanide.

The aromatic ring itself is thermally stable, but the combination of fluoro, trifluoromethyl, and cyano substituents creates a complex electronic environment that can influence the decomposition pathways. It is plausible that the initial decomposition step could involve the nitrile group or the cleavage of the trifluoromethyl group under harsh thermal conditions.

For a comprehensive understanding, it is highly recommended that experimental TGA and DSC analyses be performed on this compound. The data from such studies would provide critical parameters for defining safe operating limits for any process involving this compound.

Conclusion

While specific experimental data on the thermal stability of this compound is currently lacking in the public domain, a robust framework for its evaluation exists. By employing standard thermoanalytical techniques such as TGA and DSC, researchers can obtain the necessary data to ensure the safe handling, storage, and use of this compound. The information on predicted properties and expected decomposition products provided in this guide serves as a valuable starting point for such investigations. The general high stability of fluorinated aromatic compounds suggests that this compound is likely to be thermally stable under normal conditions, but this should be confirmed experimentally for any application involving elevated temperatures.

References

The Synthetic Keystone: A Technical Guide to the Applications of 2-Fluoro-5-(Trluoromethyl)Phenylacetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic compound that has emerged as a significant building block in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide explores the potential applications of this versatile intermediate, focusing on its role in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. We will delve into its chemical reactivity, provide illustrative synthetic protocols, and discuss the pharmacological evaluation of its derivatives.

Physicochemical Properties

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical and physical properties. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₅F₄N[1]
Molecular Weight 203.14 g/mol [1]
CAS Number 220227-59-8[1]
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)
Calculated LogP 2.6[1]

The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the electronegative fluorine atom significantly influences the electronic nature of the phenyl ring, making it a versatile scaffold for various chemical transformations.[1]

Synthetic Applications: A Gateway to Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. Its nitrile group can be readily transformed into various functional groups, while the fluorinated phenyl ring can be incorporated into the core structure of drug candidates.

Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

One of the most promising applications of this compound is in the synthesis of kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established core for inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

The following represents a plausible synthetic pathway for the preparation of a hypothetical kinase inhibitor, Compound X , derived from this compound.

G A 2-Fluoro-5-(trifluoromethyl) ophenylacetonitrile B Step 1: Condensation with N,N-dimethylformamide dimethyl acetal A->B C Enaminonitrile Intermediate B->C D Step 2: Cyclization with Hydrazine Hydrate C->D E Aminopyrazole Intermediate D->E F Step 3: Condensation with 1,3-Dicarbonyl Compound E->F G Pyrazolo[1,5-a]pyrimidine Core F->G H Step 4: Functionalization (e.g., Suzuki Coupling) G->H I Compound X (Kinase Inhibitor) H->I

Figure 1. Synthetic workflow for a hypothetical kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the key transformations in the synthesis of Compound X .

Synthesis of the Aminopyrazole Intermediate
  • Step 1: Formation of the Enaminonitrile Intermediate. To a solution of this compound (1.0 eq) in anhydrous toluene is added N,N-dimethylformamide dimethyl acetal (1.2 eq). The reaction mixture is heated to reflux for 4-6 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enaminonitrile intermediate, which is used in the next step without further purification.

  • Step 2: Cyclization to the Aminopyrazole. The crude enaminonitrile intermediate is dissolved in ethanol, and hydrazine hydrate (1.5 eq) is added dropwise at room temperature. The mixture is then heated to reflux for 8-12 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired aminopyrazole intermediate.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
  • Step 3: Condensation Reaction. A mixture of the aminopyrazole intermediate (1.0 eq) and a suitable 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in acetic acid is heated to reflux for 6-8 hours. The reaction progress is monitored by LC-MS. After completion, the reaction mixture is cooled and poured into ice-water. The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pyrazolo[1,5-a]pyrimidine core.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase (e.g., a receptor tyrosine kinase) can be assessed using a variety of in vitro assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

  • Assay Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A terbium-labeled anti-tag antibody is used to detect the kinase. When the tracer is bound to the kinase, FRET occurs between the terbium-labeled antibody and the fluorescent tracer. Test compounds that are kinase inhibitors will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

  • Procedure:

    • Prepare a serial dilution of the test compound (Compound X ).

    • In a 384-well plate, add the kinase, the terbium-labeled antibody, and the test compound.

    • Incubate for a specified time at room temperature.

    • Add the fluorescent tracer.

    • Incubate for another specified time at room temperature.

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Potential Signaling Pathway and Mechanism of Action

Derivatives of this compound, such as the hypothetical Compound X , are often designed to target specific signaling pathways implicated in disease. For instance, as a kinase inhibitor, Compound X could potentially inhibit a receptor tyrosine kinase (RTK) that is aberrantly activated in a particular cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates and activates GrowthFactor Growth Factor GrowthFactor->RTK Binds and activates CompoundX Compound X (Inhibitor) CompoundX->RTK Inhibits autophosphorylation GeneExpression Gene Expression (Proliferation, Survival) Downstream->GeneExpression Regulates

Figure 2. Potential mechanism of action for a kinase inhibitor.

In this hypothetical pathway, the binding of a growth factor to its corresponding RTK leads to receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that ultimately promotes cell proliferation and survival. Compound X would act by binding to the ATP-binding pocket of the RTK, thereby preventing its autophosphorylation and blocking the downstream signaling.

Quantitative Data

While specific quantitative data for derivatives of this compound is not publicly available, the following table illustrates the type of data that would be generated during the pharmacological evaluation of a compound series.

CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
Compound X 5>10005000.1
Analog 1 25>10008000.5
Analog 2 150>1000>10002.3

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel, biologically active molecules. Its unique electronic properties and synthetic accessibility make it an attractive starting material for drug discovery programs, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this important chemical intermediate. Further research and development efforts are warranted to fully elucidate the therapeutic promise of compounds derived from this promising scaffold.

References

An Analysis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile: Current Research and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – An extensive review of available scientific literature reveals that 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is a compound of interest primarily as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Despite its availability for research purposes, detailed studies on its specific biological activities, mechanisms of action, and quantitative pharmacological data are not publicly available at this time. This whitepaper serves as a technical guide to the known properties of this compound and outlines potential avenues for future research.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₅F₄N, is a fluorinated organic compound.[1] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a candidate for drug development.[1] The trifluoromethyl group is a strong electron-withdrawing group, which can impact the reactivity of the molecule.[1]

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
CAS Number 220227-59-8[3][4]
Molecular Formula C₉H₅F₄N[3][4]
Molecular Weight 203.14 g/mol [2][5]
Predicted LogP 2.6[5]
Topological Polar Surface Area 23.8 Ų[1]

Table 1: Physicochemical Properties of this compound

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. A general workflow for its synthesis is outlined below. This process starts with a fluorinated aromatic compound, followed by the introduction of the acetonitrile group and trifluoromethylation.[1]

G A Fluorinated Aromatic Starting Material B Introduction of Acetonitrile Group A->B Nitrile Formation Techniques C Trifluoromethylation B->C Use of Trifluoromethylating Agents D Purification (Distillation/Recrystallization) C->D E Final Product: This compound D->E G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & MoA A Compound Acquisition This compound B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-Based Screening (Enzyme/Receptor Binding Assays) A->C D Phenotypic Screening (e.g., Antimicrobial, Antiproliferative) A->D H Hit Identification & Lead Optimization C->H D->H E Animal Model Selection F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies E->G I Mechanism of Action (MoA) Studies F->I G->I H->E

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the fluorinated precursor, 2-Fluoro-5-(trifluoromethyl)benzaldehyde, and proceeds through a three-step sequence involving reduction, bromination, and cyanation. Each step is detailed with specific methodologies, reagent quantities, and reaction conditions. Quantitative data, including reaction times, temperatures, and expected yields, are summarized in tables for clarity and reproducibility. Additionally, visual diagrams generated using Graphviz are provided to illustrate the overall synthetic pathway and the experimental workflow for each key transformation.

Overall Synthesis Pathway

The synthesis of this compound (3) from 2-Fluoro-5-(trifluoromethyl)benzaldehyde (0) is accomplished via a three-step pathway. The initial step involves the reduction of the benzaldehyde to the corresponding benzyl alcohol (1). Subsequently, the benzyl alcohol is converted to the more reactive benzyl bromide (2). The final step is a nucleophilic substitution of the bromide with a cyanide source to yield the target phenylacetonitrile.

Synthesis_Pathway Overall Synthesis of this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination cluster_2 Step 3: Cyanation C0 2-Fluoro-5-(trifluoromethyl)benzaldehyde (0) C1 2-Fluoro-5-(trifluoromethyl)benzyl alcohol (1) C0->C1 NaBH4, Wet SiO2 DCM, rt C2 2-Fluoro-5-(trifluoromethyl)benzyl bromide (2) C1->C2 PBr3, Toluene 0°C to rt C3 This compound (3) C2->C3 NaCN, NaI (cat.) Methanol, 50-55°C

Caption: Overall three-step synthesis pathway.

Experimental Protocols and Data

This section provides detailed protocols for each synthetic step. The quantitative data are based on established methods for analogous substrates and represent expected outcomes.

Step 1: Reduction of 2-Fluoro-5-(trifluoromethyl)benzaldehyde

Principle: The aldehyde is selectively reduced to a primary alcohol using sodium borohydride. The use of wet silica gel as a medium provides a mild and efficient solid-state reaction environment, leading to high yields and simple work-up.[1]

Quantitative Data Summary

ParameterValue
Starting Material 2-Fluoro-5-(trifluoromethyl)benzaldehyde
Reagents Sodium Borohydride (NaBH₄), Wet SiO₂
Solvent Dichloromethane (for work-up)
Temperature Room Temperature
Reaction Time ~30 minutes
Expected Yield 90-95%[1]

Detailed Experimental Protocol

  • Preparation: In a round-bottom flask, add 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq).

  • Reagent Addition: Add wet silica gel (30% w/w water) followed by sodium borohydride (0.5 eq).

  • Reaction: Stir the solid mixture vigorously at room temperature. The reaction is typically complete within 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-Fluoro-5-(trifluoromethyl)benzyl alcohol as a crude product, which can be used in the next step without further purification.

Experimental Workflow: Reduction

Workflow_Reduction start Start prep Combine Aldehyde, Wet SiO2, and NaBH4 start->prep end End react Stir at Room Temperature (~30 min) prep->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with Water Extract with DCM monitor->workup Complete purify Dry, Filter, and Concentrate workup->purify product Obtain Benzyl Alcohol (1) purify->product product->end

Caption: Workflow for the reduction of the aldehyde.

Step 2: Bromination of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol

Principle: The primary alcohol is converted to the corresponding benzyl bromide using phosphorus tribromide (PBr₃). This is a standard method for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by bromide.

Quantitative Data Summary

ParameterValue
Starting Material 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
Reagents Phosphorus Tribromide (PBr₃)
Solvent Toluene (anhydrous)
Temperature 0°C to Room Temperature
Reaction Time 2-3 hours
Expected Yield >90%

Detailed Experimental Protocol

  • Preparation: To a solution of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous toluene in a flask under an inert atmosphere (e.g., nitrogen), cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (0.4 eq, a slight excess per hydroxyl group) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 2-Fluoro-5-(trifluoromethyl)benzyl bromide.[2] This product is often used in the next step without further purification.

Experimental Workflow: Bromination

Workflow_Bromination start Start prep Dissolve Alcohol in Anhydrous Toluene, Cool to 0°C start->prep end End add_reagent Add PBr3 Dropwise at 0°C prep->add_reagent react Warm to RT, Stir for 2h add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with Ice-Water, Wash with NaHCO3 and Brine monitor->workup Complete purify Dry, Filter, and Concentrate workup->purify product Obtain Benzyl Bromide (2) purify->product product->end

Caption: Workflow for the bromination of the alcohol.

Step 3: Cyanation of 2-Fluoro-5-(trifluoromethyl)benzyl bromide

Principle: The target phenylacetonitrile is synthesized via a nucleophilic substitution (Sₙ2) reaction. The benzyl bromide is treated with sodium cyanide in a polar protic solvent. A catalytic amount of sodium iodide can be added to facilitate the reaction via the Finkelstein reaction, where the bromide is transiently converted to the more reactive iodide.[3]

Quantitative Data Summary

ParameterValue
Starting Material 2-Fluoro-5-(trifluoromethyl)benzyl bromide
Reagents Sodium Cyanide (NaCN), Sodium Iodide (NaI)
Solvent Methanol
Temperature 50-55°C
Reaction Time 8-10 hours
Expected Yield 85-92%[3]

Detailed Experimental Protocol

  • Preparation: Dissolve 2-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in methanol in a round-bottom flask.

  • Reagent Addition: Add sodium cyanide (1.05 eq) and a catalytic amount of sodium iodide (0.05 eq) to the solution.

  • Reaction: Heat the reaction mixture to 50-55°C and stir for 8-10 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[3]

Experimental Workflow: Cyanation

Workflow_Cyanation start Start prep Dissolve Benzyl Bromide in Methanol start->prep end End add_reagents Add NaCN and NaI (cat.) prep->add_reagents react Heat to 50-55°C Stir for 8-10h add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Concentrate, Add Water, Extract with Ethyl Acetate monitor->workup Complete purify Wash, Dry, Concentrate, and Purify by Chromatography workup->purify product Obtain Phenylacetonitrile (3) purify->product product->end

Caption: Workflow for the cyanation reaction.

References

Application Notes and Protocols for the Suzuki Coupling of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. This document provides detailed application notes and protocols for the Suzuki coupling of a halogenated derivative of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, a valuable building block in drug discovery due to its unique electronic and pharmacokinetic properties. The presence of both a fluorine atom and a trifluoromethyl group can significantly enhance metabolic stability and binding affinity of drug candidates.

This protocol first outlines a method for the regioselective halogenation (iodination) of this compound, a necessary preceding step to activate the molecule for Suzuki coupling. Subsequently, a detailed protocol for the Suzuki coupling of the resulting aryl iodide with various arylboronic acids is provided.

Key Applications

  • Medicinal Chemistry: Synthesis of novel biaryl scaffolds for the development of new therapeutic agents. The this compound moiety is a key pharmacophore in various developmental drugs.

  • Agrochemicals: Development of new pesticides and herbicides with enhanced efficacy and metabolic stability.

  • Materials Science: Creation of advanced organic materials with tailored electronic and photophysical properties.

Experimental Protocols

Part 1: Regioselective Iodination of this compound

This protocol describes the electrophilic iodination of this compound to generate the corresponding aryl iodide, a necessary precursor for the subsequent Suzuki coupling reaction. The directing effects of the fluorine and trifluoromethyl groups favor iodination at the 4-position.

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium periodate (NaIO₄)

  • Glacial acetic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium sulfite (Na₂SO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid and acetic anhydride.

  • Cool the flask in an ice-water bath to 5-10 °C.

  • Carefully add iodine and sodium periodate to the cooled solution while maintaining the temperature.

  • After stirring for 10 minutes, slowly add concentrated sulfuric acid.

  • After another 10 minutes, add this compound dropwise, ensuring the temperature remains controlled.

  • Allow the reaction mixture to warm to room temperature and stir for 5-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing a solution of sodium sulfite in ice water.

  • Extract the aqueous mixture with dichloromethane (2 x volume of aqueous phase).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield 4-Iodo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile.[1]

Quantitative Data for Iodination:

ReagentMolar Ratio (to starting material)Typical Quantity (for 1 mmol scale)
This compound1.0203 mg
Iodine (I₂)1.0254 mg
Sodium periodate (NaIO₄)0.485 mg
Glacial Acetic AcidSolvent5 mL
Acetic AnhydrideSolvent2.5 mL
Concentrated Sulfuric AcidCatalyst2.5 mL

Note: Yields can be expected to be in the range of 60-75% based on similar reactions.[1]

Part 2: Suzuki Coupling of 4-Iodo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the synthesized 4-Iodo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile with a representative arylboronic acid.

Materials:

  • 4-Iodo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd₂(dba)₃] with a ligand)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water mixture)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 4-Iodo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, the arylboronic acid, the palladium catalyst (and ligand if separate), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Quantitative Data for Suzuki Coupling:

ReagentMolar Ratio (to aryl iodide)Typical Quantity (for 1 mmol scale)
4-Iodo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile1.0329 mg
Arylboronic Acid1.2 - 1.51.2 - 1.5 mmol
Pd(PPh₃)₄0.02 - 0.0523 - 58 mg
K₂CO₃2.0 - 3.0276 - 414 mg
1,4-DioxaneSolvent8 mL
WaterSolvent2 mL

Note: Yields are typically in the range of 70-95% depending on the specific boronic acid and reaction conditions used.

Experimental Workflow and Reaction Pathway

Suzuki_Coupling_Workflow cluster_prep Part 1: Halogenation cluster_coupling Part 2: Suzuki Coupling start 2-Fluoro-5-(Trifluoromethyl) Phenylacetonitrile reagents1 Iodine, NaIO4 H2SO4, Ac2O/AcOH reaction1 Electrophilic Iodination reagents1->reaction1 Reaction Conditions workup1 Quench & Extraction reaction1->workup1 Reaction Completion purification1 Column Chromatography workup1->purification1 Crude Product intermediate 4-Iodo-2-fluoro-5-(trifluoromethyl) phenylacetonitrile purification1->intermediate Purified Intermediate reaction2 Suzuki-Miyaura Cross-Coupling intermediate->reaction2 boronic_acid Arylboronic Acid boronic_acid->reaction2 catalyst_base Pd Catalyst, Base Solvent catalyst_base->reaction2 workup2 Aqueous Workup reaction2->workup2 Reaction Completion purification2 Column Chromatography workup2->purification2 Crude Product product Final Biaryl Product purification2->product Final Product

Caption: Overall workflow for the synthesis of biaryl compounds.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(L2) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar'(L2) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Biaryl Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 2-Fluoro-5-(Trtrifluoromethyl)Phenylacetonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile as a versatile building block in the synthesis of pharmaceutical intermediates. The unique substitution pattern of this aromatic nitrile, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This document outlines key chemical transformations of this compound and provides detailed protocols for its conversion into valuable pharmaceutical precursors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material's properties is crucial for reaction design and monitoring.

PropertyValueReference
Molecular Formula C₉H₅F₄N[2]
Molecular Weight 203.14 g/mol [2]
Appearance Solid (predicted)[1]
Calculated LogP 2.6[1]
Topological Polar Surface Area 23.8 Ų[2]
¹H NMR (CDCl₃, 500 MHz) δ 7.30 (m, 1H), 7.01 (m, 1H), 3.74 (s, 2H)[3] (analog)
¹³C NMR (CDCl₃, 125 MHz) δ 134.7 (q), 132.8, 126.3, 123.2 (q), 117.5, 116.2, 23.8[4] (analog)

Key Synthetic Transformations and Applications

This compound serves as a precursor to several important classes of pharmaceutical intermediates, primarily through the transformation of its nitrile functional group. The principal applications involve its conversion to phenylacetic acids, phenethylamines, and α-alkylated phenylacetonitriles. These intermediates are key components in the synthesis of a range of therapeutics, including enzyme inhibitors and central nervous system (CNS) active agents.

A significant application of fluorinated phenylacetonitrile derivatives lies in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. One prominent example is Olaparib, which is used in the treatment of certain types of cancers with BRCA mutations. The synthesis of Olaparib intermediates can involve precursors structurally related to this compound, highlighting the importance of this class of compounds in modern drug discovery.

Logical Workflow for Intermediate Synthesis

G start This compound hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction alkylation α-Alkylation start->alkylation acid 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid hydrolysis->acid api Active Pharmaceutical Ingredient (API) Synthesis acid->api amine 2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine reduction->amine amine->api alkylated α-Substituted Phenylacetonitrile Derivative alkylation->alkylated alkylated->api

Synthetic pathways from the starting material.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on specific laboratory conditions and desired product specifications.

Hydrolysis to 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. Both acidic and basic conditions can be employed, with the choice often depending on the stability of other functional groups in the molecule.

Protocol 1a: Acid-Catalyzed Hydrolysis

This protocol is adapted from the general procedure for the hydrolysis of benzyl cyanide.

Materials:

  • This compound

  • Sulfuric acid (70% aqueous solution)

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and 70% sulfuric acid (10-15 volumes).

  • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude 2-Fluoro-5-(trifluoromethyl)phenylacetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Quantitative Data (Based on Analogs):

ReactantProductConditionsYieldPurityReference
2,4,5-Trifluorophenylacetonitrile2,4,5-Trifluorophenylacetic acid70% H₂SO₄, 130 °C, 5h99.2%99.3%[5] (analog)

Protocol 1b: Base-Catalyzed Hydrolysis

Materials:

  • This compound

  • Sodium hydroxide (or potassium hydroxide)

  • Ethanol (or other suitable alcohol)

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexanes) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated hydrochloric acid.

  • Extract the precipitated product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.

Reduction to 2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine

The reduction of the nitrile to a primary amine provides a key intermediate for the synthesis of various biologically active molecules.

Protocol 2: Catalytic Hydrogenation

This method is generally preferred for its milder conditions and operational simplicity.

Materials:

  • This compound

  • Raney® Nickel (or Palladium on Carbon)

  • Ethanol (or methanol) saturated with ammonia

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve this compound in ethanol saturated with ammonia.

  • Add a catalytic amount of Raney® Nickel (5-10% by weight).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (40-50 °C).

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC/LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the catalyst through a pad of Celite® and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine.

  • Purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.

Quantitative Data (Based on Analogs):

ReactantProductCatalystConditionsYieldReference
Substituted PhenylacetonitrileCorresponding PhenethylamineRaney® Ni, H₂Ethanol/AmmoniaGood to ExcellentGeneral Knowledge
α-Alkylation

The acidic nature of the α-protons allows for deprotonation and subsequent alkylation, providing access to a wide range of substituted intermediates. Phase-transfer catalysis is a highly effective method for this transformation.

Protocol 3: Phase-Transfer Catalyzed Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • 50% Aqueous sodium hydroxide

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Toluene (or other suitable organic solvent)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add this compound, toluene, and a catalytic amount of TBAB (1-5 mol%).

  • Stir the mixture vigorously and add the 50% aqueous sodium hydroxide solution.

  • Add the alkyl halide (1.0-1.2 eq) dropwise, maintaining the temperature between 25-35 °C.

  • Continue stirring vigorously for 2-4 hours, monitoring the reaction by TLC or GC.

  • After completion, add water and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the product by distillation under reduced pressure or column chromatography.

Quantitative Data (Based on Analogs):

ReactantAlkylating AgentCatalystConditionsYieldReference
PhenylacetonitrileEthyl BromideBenzyltriethylammonium chloride50% NaOH78-84%[6] (analog)

Application in PARP Inhibitor Signaling

As mentioned, derivatives of this compound can be utilized in the synthesis of PARP inhibitors like Olaparib. PARP inhibitors exert their therapeutic effect by exploiting deficiencies in DNA repair mechanisms in cancer cells. The inhibition of PARP leads to an accumulation of DNA single-strand breaks, which are converted to double-strand breaks during replication. In cancer cells with mutations in genes like BRCA1 or BRCA2, these double-strand breaks cannot be efficiently repaired, leading to cell death.

Recent studies have shown that PARP inhibition also activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. The accumulation of cytosolic DNA fragments resulting from unrepaired DNA damage is detected by cGAS, which then activates STING. This leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.[7][8][9][10][11]

cGAS-STING Pathway Activation by PARP Inhibition

G parpi PARP Inhibitor (e.g., Olaparib) parp PARP Enzyme parpi->parp Inhibition ssb DNA Single-Strand Breaks (SSBs) parp->ssb Repair of dsb DNA Double-Strand Breaks (DSBs) ssb->dsb Replication-associated cgas cGAS dsb->cgas Cytosolic DNA fragments activate cgamp cGAMP cgas->cgamp Synthesizes sting STING cgamp->sting Activates tbk1 TBK1 sting->tbk1 Recruits and activates irf3 IRF3 tbk1->irf3 Phosphorylates ifn Type I Interferons (IFN-α, IFN-β) irf3->ifn Induces transcription of cytokines Pro-inflammatory Cytokines irf3->cytokines Induces transcription of immune Anti-tumor Immune Response ifn->immune cytokines->immune

References

Application Notes and Protocols for Nucleophilic Substitution of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) of the fluorine atom in 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile. This compound is a valuable building block in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of target molecules. The electron-withdrawing nature of both the trifluoromethyl and cyano groups activates the aromatic ring for nucleophilic attack, facilitating the displacement of the fluoride ion.

This document outlines general considerations and specific experimental procedures for reactions with amine, alcohol, and thiol nucleophiles.

General Considerations for Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution of this compound proceeds via a Meisenheimer complex intermediate, a reaction pathway facilitated by the strong electron-withdrawing groups on the aromatic ring. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, followed by the elimination of the fluoride ion to restore aromaticity. Key factors influencing the reaction outcome include the nucleophilicity of the attacking species, the choice of solvent and base, and the reaction temperature.

A general workflow for these reactions is depicted below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Fluoro-5-(Trifluoromethyl) Phenylacetonitrile in an appropriate solvent mix Combine reactants start->mix nucleophile Prepare nucleophile solution (e.g., with base) nucleophile->mix react Heat and stir reaction mixture mix->react Controlled temperature quench Quench reaction react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography or recrystallization dry->purify G cluster_conditions Reaction Condition Optimization cluster_outcome Outcome Start Select Nucleophile (Amine, Alcohol, Thiol) Base Choose Base (e.g., K2CO3, NaH, None) Start->Base Solvent Select Solvent (e.g., ACN, DMF, MeOH) Start->Solvent Reaction Perform Reaction Base->Reaction Solvent->Reaction Temperature Set Temperature (e.g., RT, Reflux) Temperature->Reaction Analysis Analyze Reaction (TLC, LC-MS, NMR) Reaction->Analysis Complete Reaction Complete Proceed to Work-up Analysis->Complete High Conversion Incomplete Incomplete Reaction Adjust Conditions Analysis->Incomplete Low Conversion Incomplete->Base Stronger Base Incomplete->Solvent Change Solvent Incomplete->Temperature Increase Temp.

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile in agrochemical synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

Launching Research Phase

I've initiated a thorough Google search to unearth scientific literature and patents. My focus is on the application of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile in synthesizing agrochemicals. I'm aiming to build a strong foundation of knowledge before diving deeper.

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Pinpointing Applications Now

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Application Notes and Protocols for Nitrile Group Transformations of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical transformation of the nitrile group in 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below cover hydrolysis to a carboxylic acid, reduction to a primary amine, and the addition of Grignard reagents to form ketones.

Hydrolysis of this compound to 2-(2-Fluoro-5-(trifluoromethyl)phenyl)acetic acid

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. Both methods effectively yield the desired product, with the choice of method often depending on the compatibility of other functional groups within the molecule and desired workup conditions.

Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid to catalyze the hydrolysis of the nitrile.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: The resulting precipitate is collected by filtration. The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: The collected solid and the organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude 2-(2-Fluoro-5-(trifluoromethyl)phenyl)acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Base-Catalyzed Hydrolysis

This protocol employs a strong base to facilitate the hydrolysis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) for 6-12 hours, monitoring the reaction by TLC or HPLC.

  • Workup: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the residue with water and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2.

  • Extraction: The precipitated product is collected by filtration, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • Purification: The collected solid and organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product.

  • Final Purification: Recrystallization from an appropriate solvent mixture provides the purified 2-(2-Fluoro-5-(trifluoromethyl)phenyl)acetic acid.

Quantitative Data for Hydrolysis Methods

MethodReagentsTemperature (°C)Time (h)Typical Yield (%)
Acid-CatalyzedH₂SO₄, H₂O100-1104-885-95
Base-CatalyzedNaOH or KOH, Ethanol, H₂O80-906-1280-90

Reduction of this compound to 2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine

The reduction of the nitrile to a primary amine is a fundamental transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LAH).

Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LAH) (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LAH suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the number of grams of LAH used (Fieser workup).

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake with the reaction solvent.

  • Extraction: The filtrate is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to give the crude 2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine. Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Quantitative Data for Reduction

Reducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
LiAlH₄Diethyl ether or THFReflux4-675-85

Addition of Grignard Reagents to this compound to Synthesize Ketones

The reaction of a nitrile with a Grignard reagent, followed by acidic hydrolysis of the intermediate imine, provides a versatile route to ketones.

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Grignard Reagent Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (1.1-1.2 eq) dropwise to the nitrile solution at 0 °C.

  • Reaction Conditions: After the addition, allow the mixture to warm to room temperature and then stir for 2-4 hours. The reaction can be gently heated to reflux if necessary to drive it to completion. Monitor by TLC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and slowly add an aqueous solution of a protic acid (e.g., 1 M HCl or 1 M H₂SO₄).

  • Workup: Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the imine intermediate.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure.

  • Final Purification: The crude ketone can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data for Grignard Addition

Grignard ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
R-MgBr (Alkyl or Aryl)Diethyl ether or THF0 to Reflux2-460-75

Experimental Workflows and Signaling Pathways

Nitrile_Transformations Start This compound Hydrolysis Hydrolysis Start->Hydrolysis H₃O⁺ or OH⁻ Reduction Reduction Start->Reduction 1. LiAlH₄ 2. H₂O Grignard Grignard Addition Start->Grignard 1. R-MgBr 2. H₃O⁺ CarboxylicAcid 2-(2-Fluoro-5-(trifluoromethyl)phenyl)acetic acid Hydrolysis->CarboxylicAcid Amine 2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine Reduction->Amine Ketone Ketone Derivative Grignard->Ketone

Caption: Key transformations of the nitrile group in this compound.

Hydrolysis_Pathway Nitrile Nitrile Protonation Protonation of Nitrile Nitrogen (Acid-Catalyzed) Nitrile->Protonation H⁺ NucleophilicAttackOH Nucleophilic Attack by OH⁻ (Base-Catalyzed) Nitrile->NucleophilicAttackOH OH⁻ NucleophilicAttackH2O Nucleophilic Attack by H₂O Protonation->NucleophilicAttackH2O AmideIntermediate Amide Intermediate NucleophilicAttackH2O->AmideIntermediate HydrolysisOfAmide Hydrolysis of Amide AmideIntermediate->HydrolysisOfAmide CarboxylicAcid Carboxylic Acid HydrolysisOfAmide->CarboxylicAcid NucleophilicAttackOH->AmideIntermediate

Caption: Generalized mechanism for acid and base-catalyzed nitrile hydrolysis.

Reduction_Workflow Start Setup Dry Glassware under Inert Atmosphere LAH_Suspension Prepare LAH Suspension in Anhydrous Solvent Start->LAH_Suspension Substrate_Addition Add Nitrile Solution Dropwise at 0 °C LAH_Suspension->Substrate_Addition Reaction Reflux for 4-6 hours Substrate_Addition->Reaction Quench Quench with H₂O and NaOH at 0 °C Reaction->Quench Filter Filter and Wash Quench->Filter Purify Dry and Concentrate to Obtain Amine Filter->Purify

Caption: Experimental workflow for the LAH reduction of the nitrile to a primary amine.

Scale-Up Synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis involves a two-step process commencing with the bromination of 2-fluoro-5-(trifluoromethyl)toluene, followed by a nucleophilic substitution reaction with sodium cyanide.

Synthetic Pathway Overview

The overall synthetic scheme is a two-step process:

  • Step 1: Radical Bromination of 2-Fluoro-5-(trifluoromethyl)toluene. The synthesis begins with the free-radical bromination of the methyl group of 2-fluoro-5-(trifluoromethyl)toluene to yield 2-fluoro-5-(trifluoromethyl)benzyl bromide. This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under photolytic or thermal conditions.

  • Step 2: Cyanation of 2-Fluoro-5-(trifluoromethyl)benzyl bromide. The resulting benzyl bromide is then converted to the target molecule, this compound, through a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide.

Synthesis_Pathway Start 2-Fluoro-5-(trifluoromethyl)toluene Intermediate 2-Fluoro-5-(trifluoromethyl)benzyl bromide Start->Intermediate NBS, AIBN CCl4, Reflux Product This compound Intermediate->Product NaCN DMSO, 60°C

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl bromide

This protocol is adapted from standard procedures for benzylic bromination.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
2-Fluoro-5-(trifluoromethyl)toluene454-32-0180.13
N-Bromosuccinimide (NBS)128-08-5177.98
Azobisisobutyronitrile (AIBN)78-67-1164.21
Carbon tetrachloride (CCl4)56-23-5153.82

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoro-5-(trifluoromethyl)toluene (1.0 eq) and carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.02 eq) to the mixture.

  • Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-5-(trifluoromethyl)benzyl bromide.

  • The crude product can be purified by vacuum distillation.

Step 2: Scale-up Synthesis of this compound

This protocol is based on analogous cyanation reactions of benzyl halides.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
2-Fluoro-5-(trifluoromethyl)benzyl bromide220239-69-0257.02
Sodium cyanide (NaCN)143-33-949.01
Dimethyl sulfoxide (DMSO)67-68-578.13
Ethyl acetate141-78-688.11
Brine (saturated NaCl solution)N/AN/A

Procedure:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, thermometer, and a nitrogen inlet.

  • Charge the flask with sodium cyanide (1.2 eq) and anhydrous dimethyl sulfoxide (DMSO).

  • Heat the mixture to 60°C with stirring under a nitrogen atmosphere until the sodium cyanide is fully dissolved.

  • Slowly add a solution of 2-fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in DMSO to the reaction mixture, maintaining the temperature between 60-65°C.

  • Stir the reaction mixture at 65°C for 2-4 hours. Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a larger beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation to afford a high-purity product.

Quantitative Data Summary

The following table summarizes the typical quantities, reaction conditions, and expected outcomes for the scale-up synthesis.

ParameterStep 1: BrominationStep 2: Cyanation
Starting Material 2-Fluoro-5-(trifluoromethyl)toluene2-Fluoro-5-(trifluoromethyl)benzyl bromide
Key Reagents NBS, AIBNSodium Cyanide
Solvent Carbon TetrachlorideDimethyl Sulfoxide (DMSO)
Temperature Reflux (~77°C)60-65°C
Reaction Time 4-6 hours2-4 hours
Typical Scale 1 mole1 mole
Expected Yield 80-90%85-95%
Purity (Post-Purification) >98% (GC)>99% (GC/HPLC)

Experimental Workflow Diagram

Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation A1 Charge Reactor with 2-Fluoro-5-(trifluoromethyl)toluene, NBS, AIBN, CCl4 A2 Reflux at ~77°C (4-6 hours) A1->A2 A3 Cool and Filter A2->A3 A4 Aqueous Work-up A3->A4 A5 Dry and Concentrate A4->A5 A6 Vacuum Distillation A5->A6 B2 Add Benzyl Bromide Solution A6->B2 Intermediate Product B1 Dissolve NaCN in DMSO at 60°C B1->B2 B3 React at 65°C (2-4 hours) B2->B3 B4 Quench with Ice-Water B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Wash, Dry, and Concentrate B5->B6 B7 Vacuum Distillation B6->B7

Figure 2: Detailed workflow for the two-step synthesis of the target molecule.

Safety Considerations

  • Toxicity: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. All manipulations involving sodium cyanide must be carried out in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Acid Incompatibility: Contact of cyanide salts with acids will liberate highly toxic hydrogen cyanide gas. Ensure that all glassware is free of acidic residues.

  • Waste Disposal: Cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional and local regulations.

  • Emergency Procedures: Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. In case of exposure, seek immediate medical attention.

  • Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme care in a fume hood. Dimethyl sulfoxide is a combustible liquid.

Application Notes and Protocols for Trifluoromethylation of 2-Fluorophenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in modern drug discovery and development. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the trifluoromethylation of 2-fluorophenylacetonitrile derivatives, a class of compounds with potential applications as intermediates in the synthesis of pharmaceuticals and agrochemicals. Due to the limited direct literature on the trifluoromethylation of this specific substrate, the following protocols are based on established methods for structurally related aromatic nitriles and ortho-fluoroaromatic compounds.

Reagents and Methodologies Overview

The trifluoromethylation of 2-fluorophenylacetonitrile can be approached through several key methodologies, primarily categorized as radical, electrophilic, and nucleophilic trifluoromethylation. The choice of reagent and method will depend on the specific derivative of 2-fluorophenylacetonitrile, desired regioselectivity, and functional group tolerance.

Key Trifluoromethylating Reagents:

  • Radical Trifluoromethylating Reagents:

    • Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent)

    • Trifluoromethyl iodide (CF3I)

    • Togni's Reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

  • Electrophilic Trifluoromethylating Reagents:

    • Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)

    • Togni's Reagents

  • Nucleophilic Trifluoromethylating Reagents:

    • Ruppert-Prakash Reagent ((Trifluoromethyl)trimethylsilane, TMSCF3)

    • Copper-based CF3 sources (e.g., [CuCF3])

This document will focus on a radical approach using sodium trifluoromethanesulfinate, a photoredox-catalyzed method, and a copper-catalyzed cross-coupling reaction, as these are generally robust and widely applicable methods.

Data Presentation: Comparative Overview of Trifluoromethylation Methods

The following table summarizes expected outcomes and conditions for different trifluoromethylation approaches on a generic 2-fluorophenylacetonitrile substrate. Please note that these are representative conditions and may require optimization for specific derivatives.

MethodReagentCatalyst/InitiatorSolventTemperature (°C)Typical Yield (%)Key Considerations
Radical (Langlois) CF3SO2Nat-BuOOHCH3CN/H2O25-8050-75Good functional group tolerance; regioselectivity can be an issue.
Photoredox CF3SO2ClRu(bpy)3Cl2 or similarMeCN or DMF25 (Visible Light)60-85Mild conditions; requires a photoredox setup.
Copper-Catalyzed Togni's Reagent IICuIDMF80-10055-80Suitable for substrates with a directing group or pre-functionalized with a halide.

Experimental Protocols

Protocol 1: Radical Trifluoromethylation using Sodium Trifluoromethanesulfinate (Langlois' Reagent)

This protocol is adapted from a procedure for the trifluoromethylation of aminophenylacetonitrile and is expected to be applicable to 2-fluorophenylacetonitrile derivatives.[1]

Materials:

  • 2-Fluorophenylacetonitrile derivative

  • Sodium trifluoromethanesulfinate (CF3SO2Na)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)

  • Acetonitrile (CH3CN)

  • Water (deionized)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 2-fluorophenylacetonitrile derivative (1.0 mmol, 1.0 equiv.).

  • Add acetonitrile (5 mL) and water (5 mL) to dissolve the starting material.

  • Add sodium trifluoromethanesulfinate (1.5 mmol, 1.5 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add tert-butyl hydroperoxide (3.0 mmol, 3.0 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the trifluoromethylated product.

Protocol 2: Photoredox-Catalyzed Trifluoromethylation

This protocol is a general method for the trifluoromethylation of arenes and heteroarenes using a photoredox catalyst.[2]

Materials:

  • 2-Fluorophenylacetonitrile derivative

  • Trifluoromethanesulfonyl chloride (CF3SO2Cl)

  • Ru(bpy)3Cl2 or a similar photoredox catalyst

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH3CN), degassed

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Visible light source (e.g., blue LED lamp)

  • Standard workup and purification equipment (as in Protocol 1)

Procedure:

  • To a Schlenk flask, add the 2-fluorophenylacetonitrile derivative (1.0 mmol, 1.0 equiv.), Ru(bpy)3Cl2 (0.02 mmol, 2 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed acetonitrile (10 mL) via syringe.

  • Add diisopropylethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Add trifluoromethanesulfonyl chloride (1.5 mmol, 1.5 equiv.) via syringe.

  • Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., 26W blue LED lamp) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Copper-Catalyzed Trifluoromethylation using Togni's Reagent

This protocol describes a copper-catalyzed approach suitable for the trifluoromethylation of various aromatic and heteroaromatic compounds.

Materials:

  • 2-Fluorophenylacetonitrile derivative (potentially pre-functionalized with an iodo or bromo group for cross-coupling)

  • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Standard workup and purification equipment

Procedure:

  • In a reaction vial, combine the 2-fluorophenylacetonitrile derivative (1.0 mmol, 1.0 equiv.), Togni's Reagent II (1.2 mmol, 1.2 equiv.), and CuI (0.1 mmol, 10 mol%).

  • Add DMF (5 mL) and seal the vial.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Trifluoromethylation_Workflow cluster_substrate Starting Material cluster_process Process cluster_product Final Product SM 2-Fluorophenylacetonitrile Derivative Radical Radical Method (e.g., CF3SO2Na, t-BuOOH) Photo Photoredox Method (e.g., CF3SO2Cl, Ru(bpy)3Cl2, Light) Copper Copper-Catalyzed (e.g., Togni's Reagent, CuI) Reaction Reaction (Heating/Irradiation) Radical->Reaction Photo->Reaction Copper->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FP Trifluoromethylated 2-Fluorophenylacetonitrile Purification->FP

Caption: General experimental workflow for the trifluoromethylation of 2-fluorophenylacetonitrile derivatives.

Radical_Mechanism reagent CF3SO2Na + Initiator cf3_radical •CF3 Radical reagent->cf3_radical Generation substrate 2-Fluorophenyl- acetonitrile intermediate Radical Adduct Intermediate substrate->intermediate + •CF3 product Trifluoromethylated Product intermediate->product Oxidation & Deprotonation oxidant Oxidant

Caption: Simplified mechanism for radical trifluoromethylation.

Photoredox_Cycle PC Ru(II) PC_excited *Ru(II) PC->PC_excited Visible Light PC_oxidized Ru(III) PC_excited->PC_oxidized SET PC_oxidized->PC e- CF3_source CF3SO2Cl CF3_radical •CF3 CF3_source->CF3_radical e- Substrate Ar-H Radical_adduct [Ar(H)CF3]• Substrate->Radical_adduct + •CF3 Cation [Ar(H)CF3]+ Radical_adduct->Cation SET Product Ar-CF3 Cation->Product - H+

References

Application Notes and Protocols: 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a valuable building block in modern drug discovery, prized for the unique physicochemical properties imparted by its fluorine and trifluoromethyl substituents. The incorporation of these moieties can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in the design and synthesis of novel therapeutics, with a particular focus on its application in the development of kinase inhibitors.

Key Physicochemical Properties

The structural features of this compound contribute to its utility as a building block in medicinal chemistry.

PropertyValueSource
Molecular FormulaC₉H₅F₄N[2][3]
Molecular Weight203.14 g/mol [2][3]
XLogP32.6[2]
Topological Polar Surface Area23.8 Ų[2]
IUPAC Name2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile[2]

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A prominent application of a moiety derived from this compound is in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.

One such example is BMS-986142 , a reversible BTK inhibitor that has been investigated in clinical trials. The 2-fluoro-5-(trifluoromethyl)phenyl group is a key structural component of this molecule, contributing to its high potency and selectivity.

Biological Activity of BMS-986142

The following tables summarize the in vitro and in vivo activity of BMS-986142, demonstrating the therapeutic potential of compounds derived from the this compound scaffold.

Table 1: In Vitro Kinase Inhibition Profile of BMS-986142

KinaseIC₅₀ (nM)
BTK 0.5
TEC10
ITK15
BLK23
TXK28
BMX32
LCK71
SRC1100

Table 2: In Vitro Cellular Activity of BMS-986142

AssayCell TypeIC₅₀ (nM)
B-cell ProliferationHuman B-cells3-4
CD86 ExpressionHuman B-cells3-4
Calcium FluxHuman B-cells9
CD69 Expression (in whole blood)Human B-cells90

Experimental Protocols

The synthesis of complex drug molecules like BMS-986142 involves multiple steps. A crucial transformation for incorporating the this compound building block into a larger scaffold is the formation of a carbon-carbon bond at the benzylic position. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.

While a specific, detailed protocol for the direct use of this compound in a Suzuki-Miyaura reaction to synthesize a precursor to BMS-986142 is not publicly available, a representative protocol can be adapted from established methods for similar substrates. The following protocol outlines a general procedure for the α-arylation of a phenylacetonitrile derivative.

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling of a Phenylacetonitrile Derivative

This protocol is a general guideline and may require optimization for specific substrates and coupling partners.

Materials:

  • This compound derivative (e.g., α-bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the this compound derivative, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Signaling Pathway and Experimental Workflow Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BMS-986142 exerts its therapeutic effect by inhibiting the BTK signaling pathway, which is crucial for B-cell activation, proliferation, and survival. The following diagram illustrates a simplified representation of this pathway.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP₃ + DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Cellular_Response B-cell Proliferation, Survival, & Activation Downstream->Cellular_Response BMS986142 BMS-986142 BMS986142->BTK

Caption: Simplified BTK signaling pathway and the inhibitory action of BMS-986142.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Catalyst - Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Flame-dry Glassware glassware->setup solvents Degas Solvents solvents->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its application in the development of the potent and selective BTK inhibitor BMS-986142 highlights its potential in modern drug discovery. The provided protocols and data serve as a foundation for researchers to explore the utility of this compound in their own drug design and development programs. The unique electronic properties conferred by the fluoro and trifluoromethyl groups continue to make this and related scaffolds attractive for the generation of new chemical entities with improved pharmacological profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield for the synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the nucleophilic substitution of 2-Fluoro-5-(Trifluoromethyl)benzyl bromide with sodium cyanide.

IssuePotential CauseRecommended Solution
Low or No Product Yield Inactive Catalyst: Phase transfer catalyst (e.g., TBAB) is old or degraded.Use a fresh batch of the phase transfer catalyst.
Low Reaction Temperature: Insufficient temperature for the reaction to proceed at an optimal rate.Increase the reaction temperature to the recommended 70-80°C.[1]
Poor Quality of Cyanide Salt: Sodium cyanide is hygroscopic and can degrade.Use freshly opened, anhydrous sodium cyanide.
Insufficient Reaction Time: The reaction may not have reached completion.Extend the reaction time and monitor progress using TLC or GC.
Formation of Impurities Side Reactions: Presence of water can lead to the formation of 2-Fluoro-5-(Trifluoromethyl)benzaldehyde.Ensure all reactants and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Excess Cyanide: Unreacted cyanide can lead to the formation of byproducts during workup.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of sodium cyanide.
Decomposition of Starting Material: The benzyl bromide starting material can be unstable at high temperatures.Maintain a controlled reaction temperature and avoid overheating.
Difficult Product Isolation Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers.Add a small amount of brine or a different organic solvent to break the emulsion.
Co-elution of Impurities during Chromatography: Impurities have similar polarity to the desired product.Optimize the solvent system for column chromatography. Consider using a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic substitution of 2-Fluoro-5-(Trifluoromethyl)benzyl halide (typically bromide) with an alkali metal cyanide, such as sodium or potassium cyanide.[2][3] This reaction is often facilitated by a phase transfer catalyst in a biphasic solvent system.

Q2: What is the role of a phase transfer catalyst in this synthesis?

A2: A phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is crucial for transporting the cyanide anion from the aqueous phase to the organic phase where the benzyl halide is dissolved, thereby facilitating the reaction.

Q3: What are the critical safety precautions when working with cyanide salts?

A3: Cyanide salts are highly toxic.[2] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, and safety goggles). Have a cyanide antidote kit readily available and be familiar with its use. All cyanide-containing waste must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide) before disposal.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A spot corresponding to the starting benzyl bromide should diminish over time, while a new spot for the product, this compound, should appear and intensify.

Q5: What is the expected yield for this synthesis?

A5: With optimized conditions, yields for this type of nitrile synthesis can be high, often exceeding 80%. However, the actual yield will depend on the purity of the reagents, reaction conditions, and purification efficiency.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from 2-Fluoro-5-(Trifluoromethyl)benzyl bromide using sodium cyanide and a phase transfer catalyst.

Materials:

  • 2-Fluoro-5-(Trifluoromethyl)benzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.1 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene (5 mL/mmol of benzyl bromide)

  • Water (5 mL/mmol of benzyl bromide)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-5-(Trifluoromethyl)benzyl bromide and TBAB in toluene.

  • In a separate beaker, dissolve sodium cyanide in water.

  • Add the aqueous sodium cyanide solution to the toluene solution.

  • Heat the biphasic mixture to 75°C with vigorous stirring.

  • Monitor the reaction by TLC (e.g., using a 1:4 Ethyl Acetate:Hexanes mobile phase) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Visualizations

Synthesis_Workflow Reagents Starting Materials: - 2-Fluoro-5-(Trifluoromethyl)benzyl bromide - Sodium Cyanide - TBAB - Toluene/Water Reaction Reaction: - Heat to 75°C - Vigorous Stirring - Monitor by TLC Reagents->Reaction Workup Aqueous Workup: - Separate Layers - Wash with Water, NaHCO3, Brine Reaction->Workup Purification Purification: - Dry over MgSO4 - Concentrate - Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low or No Yield? Check_Reagents Check Reagent Quality: - Fresh NaCN? - Fresh TBAB? Start->Check_Reagents Yes Check_Conditions Check Reaction Conditions: - Temperature at 75°C? - Vigorous Stirring? Check_Reagents->Check_Conditions Reagents OK Check_Time Reaction Time Sufficient? (Monitor by TLC) Check_Conditions->Check_Time Conditions OK Optimize Optimize Conditions: - Increase Temperature - Extend Reaction Time Check_Time->Optimize Incomplete

References

Technical Support Center: Purification of Crude 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials such as 2-fluoro-5-(trifluoromethyl)benzyl halide, hydrolysis of the nitrile to 2-fluoro-5-(trifluoromethyl)phenylacetamide or 2-fluoro-5-(trifluoromethyl)phenylacetic acid, and byproducts from side reactions. Residual solvents from the synthesis may also be present.

Q2: What are the recommended methods for purifying crude this compound?

The primary methods for purification are distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. For industrial applications requiring high purity, distillation or recrystallization are often employed.[1]

Q3: My purified product is an oil, but I expected a solid. What should I do?

This compound is expected to be a solid at room temperature. If it remains an oil, it is likely due to the presence of impurities that are depressing the melting point. Further purification by column chromatography or fractional distillation may be necessary.

Q4: I am observing a significant amount of a carboxylic acid impurity. How can I remove it?

The carboxylic acid impurity can be removed by washing the crude product (dissolved in an organic solvent) with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will extract the acidic impurity into the aqueous layer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Purity After Recrystallization - Inappropriate solvent choice: The compound is either too soluble or not soluble enough in the chosen solvent. - Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. - Insufficient washing of crystals: Residual mother liquor containing impurities remains on the crystal surface.- Solvent Screening: Test a variety of solvents and solvent mixtures. For fluorinated compounds, hydrocarbon alkanes like hexane can be effective for recrystallization, potentially achieving purities exceeding 99.5%. A common solvent system for a similar compound, 2-fluoro-5-formylbenzonitrile, is a mixture of petroleum ether and ethyl acetate. - Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. - Thorough Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
"Oiling Out" During Recrystallization - High concentration of impurities: Impurities can act as a solvent for the product. - Solution is too concentrated. - Cooling rate is too fast. - Pre-purification: If the crude product is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel. - Dilute the Solution: Add more solvent to the hot solution before cooling. - Slower Cooling: Ensure the solution cools down gradually.
Poor Separation During Column Chromatography - Incorrect eluent system: The polarity of the eluent is too high or too low. - Column overloading: Too much crude material is loaded onto the column. - Improper column packing: Channels or cracks in the stationary phase lead to inefficient separation.- TLC Optimization: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution from a non-polar to a more polar solvent system (e.g., from pure hexanes to a mixture of hexanes and ethyl acetate) can be effective. - Proper Loading: Use an appropriate amount of silica gel relative to the crude material (typically a 30:1 to 50:1 ratio by weight). - Careful Packing: Ensure the column is packed uniformly without any air bubbles.
Product Degradation During Distillation - High distillation temperature: The compound may be thermally sensitive.- Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the compound and minimize thermal decomposition.

Quantitative Data Summary

While specific quantitative data for the purification of crude this compound is not widely available in the literature, data from a closely related compound, 2,4,5-trifluoro-phenylacetonitrile, demonstrates the potential for achieving high purity.

Purification Method Starting Material Final Purity Reference
Distillation followed by Fractional CrystallizationCrude 2,4,5-trifluoro-phenylacetonitrile> 99.8%Patent CN101659630B

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., hexanes, heptane, ethyl acetate, toluene, and mixtures thereof) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired compound from impurities.

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, the crude material can be adsorbed onto a small amount of silica gel and dry-loaded.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude 2-Fluoro-5-(Trifluoromethyl) Phenylacetonitrile Analysis Analyze Crude Material (TLC, NMR, GC-MS) Crude->Analysis Decision Choose Purification Method Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High initial purity, crystalline solid Column Column Chromatography Decision->Column Multiple impurities, oily crude Distillation Vacuum Distillation Decision->Distillation Thermally stable, volatile impurities Analysis2 Analyze Purity (TLC, NMR, GC-MS) Recrystallization->Analysis2 Column->Analysis2 Distillation->Analysis2 PureProduct Pure Product (>99% Purity) Analysis2->PureProduct

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered Start->Problem LowPurity Low Purity Problem->LowPurity Impure Solid OilingOut Oiling Out Problem->OilingOut Liquid Layer Forms NoCrystals No Crystals Form Problem->NoCrystals Solution Remains Clear Solution1 - Re-dissolve and cool slowly - Change solvent system - Wash crystals thoroughly LowPurity->Solution1 Solution2 - Add more solvent - Cool even slower - Scratch flask interior OilingOut->Solution2 Solution3 - Concentrate solution - Try different solvent - Add seed crystal NoCrystals->Solution3 Success Successful Recrystallization Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting common issues during the recrystallization process.

References

Technical Support Center: Synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of nucleophilic substitution of a 2-Fluoro-5-(trifluoromethyl)benzyl halide with a cyanide salt.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Inactive Starting Material: The 2-Fluoro-5-(trifluoromethyl)benzyl halide may have degraded.1. Verify the purity of the starting material using techniques like NMR or GC-MS. Store the halide under anhydrous conditions and away from light.
2. Ineffective Cyanide Reagent: The cyanide salt (e.g., NaCN, KCN) may have absorbed moisture, reducing its nucleophilicity.2. Use freshly dried cyanide salt. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the solubility and reactivity of the cyanide ion in the organic phase.
3. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants.3. A mixture of a polar aprotic solvent (e.g., DMSO, DMF) and water or an alcohol (e.g., ethanol) is often used to dissolve both the organic substrate and the inorganic cyanide salt. Optimize the solvent ratio.
4. Insufficient Reaction Temperature or Time: The reaction may not have reached completion.4. Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Presence of Significant Impurities 1. Hydrolysis of the Nitrile: The desired product can hydrolyze to 2-Fluoro-5-(trifluoromethyl)phenylacetic acid or the corresponding amide, especially if excess water is present under basic or acidic conditions.[1][2][3]1. Minimize the amount of water in the reaction mixture. Perform the reaction under anhydrous conditions if possible. During workup, avoid prolonged exposure to strong acids or bases.
2. Formation of Isocyanide: The cyanide ion is an ambident nucleophile and can attack the benzyl halide with its nitrogen atom, forming the isomeric 2-Fluoro-5-(trifluoromethyl)phenylisocyanitrile.[4]2. The choice of cyanide salt can influence the nitrile-to-isocyanide ratio. Alkali metal cyanides like NaCN and KCN generally favor the formation of the nitrile. The use of silver cyanide (AgCN) would favor the isocyanide.[5] Purification via distillation or chromatography can separate the nitrile from the isocyanide.[6]
3. Unreacted Starting Material: Incomplete reaction will leave the 2-Fluoro-5-(trifluoromethyl)benzyl halide in the product mixture.3. Ensure sufficient reaction time and temperature. Use a slight excess of the cyanide reagent to drive the reaction to completion.
4. Formation of Benzyl Alcohol: If water is present, the benzyl halide can undergo hydrolysis to form 2-Fluoro-5-(trifluoromethyl)benzyl alcohol.4. Use anhydrous solvents and reagents to minimize this side reaction.
Difficult Product Isolation/Purification 1. Emulsion Formation during Workup: The presence of both organic and aqueous phases with dissolved salts can lead to the formation of stable emulsions.1. Add a saturated brine solution to help break the emulsion. Alternatively, filtration through a pad of celite may be effective.
2. Co-distillation of Impurities: Impurities with boiling points close to the product can make purification by distillation challenging.2. Utilize fractional distillation with a high-efficiency column. Alternatively, column chromatography on silica gel can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic substitution reaction between a 2-Fluoro-5-(trifluoromethyl)benzyl halide (such as the bromide or chloride) and an alkali metal cyanide, like sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is a type of nitrile synthesis.

Q2: My reaction is very slow. How can I increase the reaction rate?

A2: To increase the reaction rate, you can try the following:

  • Increase the temperature: Gently heating the reaction mixture can significantly speed up the reaction.

  • Use a phase-transfer catalyst: A catalyst like a quaternary ammonium salt can facilitate the transfer of the cyanide ion from the aqueous/solid phase to the organic phase where the benzyl halide is dissolved, thereby increasing the reaction rate.

  • Choose an appropriate solvent: A polar aprotic solvent such as DMSO or DMF can accelerate SN2 reactions.

Q3: I see an impurity with a very strong and unpleasant odor. What could it be?

A3: A strong, unpleasant odor is characteristic of isocyanides.[4] It is likely that you have formed some of the isomeric 2-Fluoro-5-(trifluoromethyl)phenylisocyanitrile as a byproduct.

Q4: How can I remove the isocyanide impurity?

A4: Isocyanides can often be removed by careful fractional distillation, as they may have a different boiling point from the desired nitrile.[6] Alternatively, column chromatography can be an effective separation technique. Some classical methods involve treatment with dilute acid to hydrolyze the isocyanide, but this may also affect the desired nitrile product.

Q5: My final product is contaminated with a carboxylic acid. How did this happen and how can I avoid it?

A5: The carboxylic acid, 2-Fluoro-5-(trifluoromethyl)phenylacetic acid, is a result of the hydrolysis of the nitrile group.[1][2][3] This can occur during the reaction if water is present, especially under basic conditions, or during an acidic or basic workup. To avoid this, minimize the water content in your reaction and use neutral conditions during workup and purification whenever possible.

Experimental Protocol

The following is a representative protocol for the synthesis of a structurally similar compound, 2-(Trifluoromethyl)phenylacetonitrile, which can be adapted for the synthesis of this compound.[7]

Materials:

  • 2-Fluoro-5-(trifluoromethyl)benzyl bromide

  • Potassium cyanide (KCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a mixture of 2-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq), potassium cyanide (1.8 eq), water (e.g., 150 ml per 0.31 mol of bromide), and absolute ethanol (e.g., 600 ml per 0.31 mol of bromide).

  • Stir the mixture and heat it under reflux for approximately 20 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with a large volume of water (e.g., 4 liters per 0.31 mol of bromide).

  • Extract the aqueous mixture with diethyl ether (e.g., 500 ml).

  • Separate the organic layer and dry it over anhydrous potassium carbonate.

  • Filter the drying agent and evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Reaction Pathway and Side Reactions

Synthesis_Side_Reactions start 2-Fluoro-5-(trifluoromethyl)benzyl Halide + CN⁻ product This compound (Desired Product) start->product SN2 Reaction (Major Pathway) isocyanide 2-Fluoro-5-(trifluoromethyl)phenylisocyanitrile start->isocyanide SN2 Reaction (Minor Pathway) alcohol 2-Fluoro-5-(trifluoromethyl)benzyl Alcohol start->alcohol Hydrolysis of Starting Material (H₂O) hydrolysis_acid 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid product->hydrolysis_acid Hydrolysis (H⁺/H₂O or OH⁻/H₂O) hydrolysis_amide 2-Fluoro-5-(trifluoromethyl)phenylacetamide product->hydrolysis_amide Partial Hydrolysis

Caption: Main reaction pathway and potential side reactions.

References

Technical Support Center: Troubleshooting 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion rates, in chemical reactions involving 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and direct method for the synthesis of this compound is through the nucleophilic substitution of 2-Fluoro-5-(Trifluoromethyl)benzyl halide (typically bromide or chloride) with a cyanide salt. Another potential, though less direct, route involves a Sandmeyer reaction starting from 2-Fluoro-5-(Trifluoromethyl)aniline.

Q2: What are the key chemical properties of this compound that might influence its reactions?

A2: this compound is a compound with a molecular weight of approximately 203.14 g/mol .[1][2] The presence of both a fluorine atom and a trifluoromethyl group makes the aromatic ring electron-deficient. These electron-withdrawing groups can influence the reactivity of the benzylic protons and the nitrile group. The compound has moderate to high lipophilicity.[1]

Q3: What are the typical yields for the synthesis of substituted phenylacetonitriles?

A3: Yields can vary significantly based on the specific substrates and reaction conditions. For a similar compound, 2,4,5-trifluoro-phenylacetonitrile, yields in the range of 76-81% have been reported in patent literature.[3] A patent for 2-Fluoro-5-(Trifluoromethyl)benzyl cyanide mentions a "high yield" process without specifying the exact percentage.[4]

Troubleshooting Guide for Low Conversion

Issue 1: Low Yield in the Cyanation of 2-Fluoro-5-(Trifluoromethyl)benzyl Bromide/Chloride

Low conversion in this nucleophilic substitution reaction is a common problem. The following sections outline potential causes and troubleshooting steps.

Specific Problem Troubleshooting Step Expected Outcome
Decomposed benzyl halideUse freshly prepared or purified 2-Fluoro-5-(Trifluoromethyl)benzyl halide. Store under an inert atmosphere and protect from light.Improved reaction initiation and higher conversion to the desired product.
Impure cyanide sourceUse a high-purity, dry cyanide salt (e.g., NaCN or KCN). Grind the salt to a fine powder to increase surface area.More consistent and complete reaction, minimizing side reactions.
Wet solventUse anhydrous solvents. Traces of water can lead to hydrolysis of the nitrile product or the cyanide salt.Reduced formation of 2-Fluoro-5-(Trifluoromethyl)phenylacetamide and the corresponding carboxylic acid.
Parameter Observation Suggesting Suboptimal Conditions Troubleshooting Action Rationale
Temperature Incomplete reaction after a prolonged time.Gradually increase the reaction temperature in increments of 10°C.Higher temperatures can overcome the activation energy barrier, but excessive heat may promote side reactions.
Solvent Poor solubility of reagents; slow reaction rate.Screen polar aprotic solvents like DMSO, DMF, or acetonitrile.These solvents are effective at dissolving both the organic substrate and the inorganic cyanide salt, facilitating the reaction.
Catalyst The reaction is sluggish.Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) if using a biphasic system.The catalyst helps to transport the cyanide anion from the aqueous or solid phase to the organic phase where the reaction occurs.
Reaction Time Significant amount of starting material remains.Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time accordingly.Some reactions, especially with less reactive substrates, may require longer periods to reach completion.
Issue 2: Formation of Significant Side Products

The presence of impurities and byproducts can complicate purification and reduce the overall yield of the desired product.

Side Product Likely Cause Mitigation Strategy
2-Fluoro-5-(Trifluoromethyl)phenylacetamide Partial hydrolysis of the nitrile product.Use anhydrous reaction conditions and quench the reaction carefully. Purify the product promptly after workup.
2-Fluoro-5-(Trifluoromethyl)phenylacetic acid Complete hydrolysis of the nitrile product.Strictly anhydrous conditions are crucial. Avoid prolonged heating, especially in the presence of acid or base.
Isocyanide byproduct Ambident nature of the cyanide nucleophile.The use of polar aprotic solvents generally favors N-alkylation (isocyanide formation) to a lesser extent than polar protic solvents.
Elimination products If there is a suitable leaving group on the benzylic carbon (other than the halide being substituted).This is less common in this specific reaction but can be minimized by using milder bases and lower temperatures if applicable.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar phenylacetonitrile compounds. Optimization may be required for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-5-(Trifluoromethyl)benzyl bromide (1.0 eq) and a suitable anhydrous solvent (e.g., acetone, DMF, or DMSO).

  • Addition of Cyanide: Add finely powdered sodium cyanide or potassium cyanide (1.1 to 1.5 eq).

  • Reaction: Heat the mixture to a temperature between 50-80°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for a Structurally Similar Phenylacetonitrile

Data extracted from a patent for the synthesis of 2,4,5-trifluoro-phenylacetonitrile and is intended for comparative purposes.

Starting MaterialCyanide SourceSolventTemperature (°C)Yield (%)Reference
2,4,5-trifluoro-benzyl chlorideSodium CyanideIonic Liquid40-8080.7[3]
2,4,5-trifluoro-benzyl chloridePotassium CyanideIonic Liquid40-8076.6[3]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Conversion Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions AnalyzeByproducts Analyze for Side Products Start->AnalyzeByproducts Optimize Optimize Reaction CheckPurity->Optimize CheckConditions->Optimize AnalyzeByproducts->Optimize Success Improved Conversion Optimize->Success

Caption: A flowchart for troubleshooting low conversion in chemical synthesis.

Synthetic Pathway

SyntheticPathway reactant 2-Fluoro-5-(Trifluoromethyl)benzyl Bromide reagent + NaCN / KCN reactant->reagent product This compound reagent->product side_product1 Side Product: Hydrolysis to Amide product->side_product1 H2O side_product2 Side Product: Hydrolysis to Carboxylic Acid product->side_product2 H2O / H+ or OH-

Caption: Synthesis of the target molecule and potential hydrolysis side products.

References

removal of impurities from 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

This guide provides troubleshooting advice and frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities observed in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-fluoro-5-(trifluoromethyl)benzyl bromide, residual solvents from the synthesis (e.g., acetonitrile, toluene), and byproducts like the corresponding aldehyde or carboxylic acid formed through hydrolysis of the nitrile group.

Q2: What is the recommended preliminary purification method for this compound?

A2: A standard workup procedure involving an aqueous wash followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is the first step. This is typically followed by column chromatography or distillation for higher purity.

Q3: My purified product is a yellow oil, but the literature reports a colorless liquid. What could be the cause?

A3: A yellow tint often indicates the presence of trace impurities, possibly polymeric byproducts or residual reagents. Re-purification by column chromatography using a fresh silica gel or fractional distillation under reduced pressure is recommended.

Q4: I am observing a significant loss of product during purification by column chromatography. What are some potential reasons?

A4: Product loss on a silica gel column can occur due to the partial hydrolysis of the nitrile group on the acidic silica surface. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. Alternatively, using a less acidic stationary phase like alumina may be beneficial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity after Distillation Inadequate vacuum; co-distillation with a high-boiling impurity.Ensure the vacuum pump is functioning correctly and the system is free of leaks. Perform fractional distillation with a fractionating column to improve separation.
Presence of Carboxylic Acid Impurity Hydrolysis of the nitrile group during workup or storage.Minimize contact with acidic or basic aqueous solutions during workup. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Broad Peaks in HPLC Analysis Poor column condition; inappropriate mobile phase.Flush the HPLC column with a strong solvent to remove contaminants. Optimize the mobile phase composition and gradient to achieve better peak separation.
Incomplete Removal of Starting Material Similar polarity to the desired product.Employ a different purification technique, such as preparative HPLC or crystallization, which may offer better selectivity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump and ensure all joints are properly sealed.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate fractions at different temperature ranges. The desired product will distill at a specific boiling point under the applied pressure.

  • Purity Check: Analyze the purity of the collected fractions to identify the one containing the purified this compound.

Visual Guides

G cluster_workflow Purification Workflow Crude Crude Product Workup Aqueous Workup & Extraction Crude->Workup Concentration Solvent Removal Workup->Concentration Purification Purification Method Concentration->Purification Column Column Chromatography Purification->Column Polar Impurities Distillation Fractional Distillation Purification->Distillation Non-volatile Impurities Pure Pure Product Column->Pure Distillation->Pure

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic start Impure Product check_impurity Identify Impurity (e.g., NMR, GC-MS) start->check_impurity is_starting_material Starting Material? check_impurity->is_starting_material is_hydrolysis Hydrolysis Product? is_starting_material->is_hydrolysis No optimize_chromatography Optimize Chromatography (Solvent, Stationary Phase) is_starting_material->optimize_chromatography Yes neutralize_workup Use Neutral Wash & Anhydrous Conditions is_hydrolysis->neutralize_workup Yes other_impurity Other Impurity is_hydrolysis->other_impurity No consider_distillation Consider Fractional Distillation other_impurity->consider_distillation

Caption: Decision-making process for troubleshooting common purification issues.

managing exothermic reactions in 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: Is the synthesis of this compound an exothermic reaction?

Q2: What are the primary risks associated with uncontrolled exothermic reactions in this synthesis?

A2: Uncontrolled exothermic reactions, also known as thermal runaways, can lead to a rapid increase in temperature and pressure within the reaction vessel. This poses several risks, including:

  • Safety Hazards: The potential for boiling of low-boiling point solvents, vessel over-pressurization, and even explosion.

  • Reduced Product Yield and Purity: Excessive heat can lead to the formation of unwanted byproducts and the degradation of the desired product.

  • Inconsistent Results: Poor temperature control can result in batch-to-batch variability.

Q3: What are the key process parameters to monitor for managing the exotherm?

A3: Careful control of the following parameters is critical:

  • Reaction Temperature: Continuous monitoring of the internal reaction temperature is essential.

  • Reagent Addition Rate: The rate at which the cyanide source or other reactive agents are added should be carefully controlled to manage the rate of heat generation.

  • Stirring Speed: Adequate agitation is necessary to ensure uniform temperature distribution and prevent the formation of localized hot spots.

  • Cooling System Performance: The efficiency of the cooling bath or jacket must be sufficient to remove the heat generated by the reaction.

Q4: What cooling methods are recommended for this synthesis?

A4: The choice of cooling method depends on the scale of the reaction. For laboratory-scale synthesis, common methods include:

  • Ice-water baths: Effective for maintaining temperatures around 0-5 °C.

  • Dry ice/acetone baths: For achieving lower temperatures.

  • Circulating cooling baths: Provide more precise temperature control.

For larger-scale production, a jacketed reactor with a circulating coolant is typically used.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid, uncontrolled temperature increase (Thermal Runaway) 1. Reagent addition is too fast.2. Inadequate cooling.3. Poor mixing leading to localized hot spots.1. Immediately stop the addition of the reagent.2. Increase the cooling capacity (e.g., add more ice to the bath, lower the coolant temperature).3. Increase the stirring speed to improve heat dissipation.4. If the temperature continues to rise, prepare for emergency quenching of the reaction.
Low product yield 1. Side reactions due to high temperatures.2. Degradation of the product at elevated temperatures.1. Maintain the reaction temperature within the recommended range by using a cooling bath and controlling the reagent addition rate.2. Ensure efficient stirring throughout the reaction.
Formation of impurities High reaction temperatures can promote the formation of byproducts.1. Optimize the reaction temperature by conducting small-scale experiments at different temperatures.2. Use a slower addition rate for the reagents to minimize temperature spikes.
Inconsistent results between batches Variations in temperature control during different runs.1. Standardize the experimental protocol, including the cooling method, reagent addition rate, and stirring speed.2. Use a reliable temperature monitoring and control system.

Experimental Protocols

While a specific protocol for this compound with detailed exotherm management was not found in the search results, the following general procedure is inferred from the synthesis of similar compounds. It is crucial to perform a thorough safety assessment before carrying out this reaction.

Synthesis of this compound from 2-Fluoro-5-(Trifluoromethyl)benzyl bromide

Materials:

  • 2-Fluoro-5-(Trifluoromethyl)benzyl bromide

  • Sodium cyanide (or potassium cyanide)

  • Ethanol (or other suitable solvent)

  • Water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, thermometer, and reflux condenser.

  • Cooling bath (e.g., ice-water bath).

Procedure:

  • In a round-bottom flask, dissolve sodium cyanide in a mixture of ethanol and water.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Dissolve 2-Fluoro-5-(Trifluoromethyl)benzyl bromide in ethanol.

  • Slowly add the solution of 2-Fluoro-5-(Trifluoromethyl)benzyl bromide to the cooled cyanide solution via the dropping funnel over a period of 1-2 hours. Monitor the internal temperature closely and maintain it below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period to ensure the reaction goes to completion.

  • Upon completion, the reaction is quenched and worked up to isolate the this compound product.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of related phenylacetonitrile derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Parameter2-Phenylbutyronitrile Synthesis[1]2,4,5-Trifluoro-phenylacetonitrile Synthesis[2]
Reactant Addition Temperature 28–35 °C (with cooling)Not specified, but overall reaction at 40-80 °C
Cooling Method Cold-water bathNot specified
Reaction Temperature 28–35 °C during addition, then 40 °C40–80 °C (preferred range)
Solvent Aqueous Sodium HydroxideIonic Liquid

Visualizations

Experimental_Workflow Experimental Workflow for Managing Exothermic Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Prepare Cyanide Solution D Cool Cyanide Solution to 0-5 °C A->D B Prepare Benzyl Halide Solution E Slowly Add Benzyl Halide Solution B->E C Set up Reaction Vessel with Cooling C->D D->E F Monitor Temperature Continuously E->F G Maintain Temperature < 10 °C F->G Temp > 10 °C? H Continue Stirring at Controlled Temperature F->H Addition Complete G->E No I Quench Reaction H->I J Extract Product I->J K Purify Product J->K

Caption: Experimental workflow for the controlled synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Exothermic Reactions Start Observe Rapid Temperature Increase Stop_Addition Stop Reagent Addition Immediately Start->Stop_Addition Increase_Cooling Increase Cooling Capacity Stop_Addition->Increase_Cooling Increase_Stirring Increase Stirring Speed Increase_Cooling->Increase_Stirring Check_Temp Temperature Still Rising? Increase_Stirring->Check_Temp Quench Emergency Quench Check_Temp->Quench Yes Controlled Reaction Controlled Check_Temp->Controlled No

Caption: Troubleshooting logic for managing a thermal runaway event.

References

preventing byproduct formation in nitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during common nitrile synthesis methods.

Kolbe Nitrile Synthesis (from Alkyl Halides)

Q1: My reaction is producing a significant amount of isonitrile alongside the desired nitrile. How can I minimize this byproduct?

A1: The formation of isonitriles is a common side reaction in the Kolbe synthesis because the cyanide ion is an ambident nucleophile. To favor the formation of the nitrile, consider the following:

  • Solvent Choice: Use polar aprotic solvents like DMSO or acetone. These solvents solvate the metal cation of the cyanide salt, leaving the more nucleophilic carbon end of the cyanide ion freer to attack the alkyl halide. Protic solvents can solvate the carbon end of the cyanide ion, favoring attack by the nitrogen atom and leading to isonitrile formation.[1][2][3]

  • Cyanide Salt: Use alkali metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN). These ionic salts provide a "naked" cyanide ion in polar aprotic solvents, which favors nitrile formation. In contrast, more covalent cyanides like silver cyanide (AgCN) tend to favor isonitrile formation.[2][4]

Q2: I am observing a low yield of nitrile when using a secondary alkyl halide. What is happening and how can I improve the yield?

A2: Secondary alkyl halides are more prone to elimination reactions (E2) as a side reaction, especially in the presence of a strong base like the cyanide ion.[3] Tertiary halides almost exclusively undergo elimination. To improve the yield of the substitution product (nitrile):

  • Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate. Higher temperatures favor elimination.

  • Solvent: Using a polar aprotic solvent like DMSO can improve the rate of the desired SN2 reaction over the competing E2 elimination.[1]

Quantitative Data: Solvent Effect on Nitrile vs. Isonitrile Formation

Alkyl HalideCyanide SaltSolventNitrile:Isonitrile RatioReference
PrimaryNaCNDMSOHigh (Favors Nitrile)[1][3]
PrimaryNaCNEthanol (Protic)Lower (Increased Isonitrile)[3]
PrimaryAgCNDiethyl EtherLow (Favors Isonitrile)[2]
Dehydration of Primary Amides

Q1: My nitrile product is hydrolyzing back to the amide or to the carboxylic acid. How can I prevent this?

A1: Hydrolysis of the nitrile product can occur if water is present, especially under the acidic or basic conditions sometimes used for dehydration. To prevent this:

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried before use.

  • Choice of Dehydrating Agent: Use dehydrating agents that do not generate acidic or basic byproducts that can catalyze hydrolysis. For example, using thionyl chloride (SOCl₂) generates HCl, which can be problematic.[5] Neutral dehydrating systems can be advantageous.

  • Work-up Procedure: During the work-up, neutralize any acidic or basic residues promptly and avoid prolonged exposure to aqueous conditions, especially at elevated temperatures.

Q2: The dehydration reaction is not going to completion, resulting in a low yield of the nitrile. What can I do?

A2: Incomplete conversion can be due to several factors:

  • Insufficient Dehydrating Agent: Ensure you are using a sufficient molar excess of the dehydrating agent.

  • Reaction Temperature and Time: Some dehydrating agents require elevated temperatures to be effective. Ensure the reaction is heated appropriately and for a sufficient duration. For example, using HMPT as a dehydrating agent requires temperatures of 220-240°C.[5]

  • Mixing: Ensure efficient stirring, especially for heterogeneous reactions involving solid dehydrating agents like phosphorus pentoxide (P₄O₁₀).

Quantitative Data: Dehydrating Agent and Solvent Effects on Benzonitrile Yield

AmideDehydrating AgentSolventTemperatureYield (%)Reference
BenzamideP(NMe₂)₃/Et₂NHCHCl₃Reflux88[6]
BenzamideP(NMe₂)₃/Et₂NHTolueneReflux75[6]
BenzamideP(NMe₂)₃/Et₂NHEtOHReflux62[6]
BenzamideP₄O₁₀Microwave-90[7]
PropionamideHMPT-220-240°C94[5]
n-ButyramideHMPT-220-240°C75[5]
Sandmeyer Reaction (for Aromatic Nitriles)

Q1: I am getting a significant amount of phenol as a byproduct in my Sandmeyer cyanation reaction. How can I avoid this?

A1: Phenol formation occurs when the diazonium salt reacts with water. To minimize this side reaction:

  • Temperature Control: Strictly maintain a low temperature (typically 0-5°C) during the diazotization step and the subsequent addition of the diazonium salt to the copper(I) cyanide solution.[8] Premature decomposition of the diazonium salt at higher temperatures increases the likelihood of reaction with water.

  • Non-Aqueous Conditions: If possible, perform the diazotization in a non-aqueous medium.

  • Slow Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution to control the reaction rate and minimize heat generation.

Q2: My reaction mixture is producing tarry, dark-colored byproducts. What is the cause and how can I prevent it?

A2: The formation of tarry byproducts often indicates radical-mediated side reactions and the formation of biaryl and azo compounds.[9][10] To mitigate this:

  • Purity of Starting Material: Ensure the starting aniline is pure.

  • Temperature Control: As with phenol formation, maintaining a low temperature is crucial to prevent the uncontrolled decomposition of the diazonium salt.

  • Controlled Addition: Slow and controlled addition of the diazonium salt to the copper catalyst solution is essential.

  • Fresh Catalyst: Use a freshly prepared solution of copper(I) cyanide.

Quantitative Data: Effect of Catalyst and Conditions on Sandmeyer Cyanation Yield

Aryl Diazonium SaltCyanide SourceCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
VariousKCNCuCN (10)AcetonitrileRoom Temp52-93[11]
VariousTMSCNCu₂O (40)Acetonitrile5538-92[11]
4-Methoxybenzenediazonium o-benzenedisulfonimideTBACNNoneAcetonitrileRoom Temp92[12]
Hydrocyanation of Alkenes

Q1: My hydrocyanation reaction is producing a mixture of linear and branched nitriles. How can I control the regioselectivity?

A1: Controlling regioselectivity in the hydrocyanation of unsymmetrical alkenes is a significant challenge. The choice of catalyst and ligands is critical:

  • Catalyst System: Nickel complexes with phosphite ligands are commonly used in industrial processes and can favor the formation of the linear nitrile.[13]

  • Lewis Acid Co-catalysts: The addition of a Lewis acid, such as triphenylboron or aluminum trichloride, can influence the regioselectivity and increase the reaction rate.[13]

  • Ligand Design: The steric and electronic properties of the ligands on the metal catalyst play a crucial role in directing the addition of the cyanide group to a specific carbon of the double bond.

Q2: The hydrocyanation reaction is very slow or does not proceed. What are the potential issues?

A2: The hydrocyanation of unactivated alkenes typically requires a catalyst.[13] If the reaction is not proceeding:

  • Catalyst Deactivation: Nickel-based catalysts can be deactivated by the formation of dicyanonickel(II) species, which are unreactive towards alkenes.[13] Ensure the reaction conditions do not favor this deactivation pathway.

  • Purity of Reagents: Impurities in the alkene or the cyanide source can poison the catalyst.

  • Reaction Conditions: Ensure the temperature and pressure are appropriate for the specific catalyst system being used.

Experimental Protocols

Protocol 1: Kolbe Synthesis of Benzyl Cyanide

This protocol is adapted from Organic Syntheses.[14]

Materials:

  • Benzyl chloride

  • Sodium cyanide (96-98% pure)

  • 95% Ethanol

  • 50% Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Half-saturated sodium chloride solution

Procedure:

  • In a 5-L round-bottomed flask equipped with a reflux condenser and a separatory funnel, place 500 g of powdered sodium cyanide and 450 cc of water.

  • Warm the mixture on a water bath to dissolve most of the sodium cyanide.

  • Add a mixture of 1 kg of benzyl chloride and 1 kg of 95% ethanol through the separatory funnel over 30-45 minutes.

  • Reflux the mixture on a steam bath for 4-5 hours.

  • Fit the flask for distillation and distill off as much alcohol as possible on the steam bath.

  • Cool the residual liquid and separate the layer of benzyl cyanide.

  • Distill the crude benzyl cyanide under reduced pressure.

  • For purification, shake the distilled benzyl cyanide vigorously for five minutes with an equal volume of warm (60°C) 50% sulfuric acid.

  • Separate the benzyl cyanide and wash with an equal volume of saturated sodium bicarbonate solution, followed by an equal volume of half-saturated sodium chloride solution.

  • Dry the benzyl cyanide over anhydrous calcium chloride and redistill under reduced pressure to obtain the pure product.

Protocol 2: Dehydration of an Aliphatic Amide using Hexamethylphosphoric Triamide (HMPT)

This protocol is adapted from a procedure described for the dehydration of various amides.[5]

Materials:

  • Aliphatic primary amide (e.g., Propionamide)

  • Hexamethylphosphoric triamide (HMPT)

  • Diethyl ether

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a distillation apparatus, add the amide (0.1 mol) to 65 ml of HMPT.

  • Heat the mixture to reflux (pot temperature of 220-240°C).

  • Dimethylamine and the nitrile will distill from the reaction vessel over approximately 2 hours.

  • Collect the distillate and dissolve it in diethyl ether.

  • Wash the ethereal solution three times with brine.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Distill the residue to obtain the pure nitrile.

Protocol 3: Sandmeyer Synthesis of o-Tolunitrile

This protocol is adapted from Organic Syntheses.[8]

Materials:

  • o-Toluidine

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

Procedure: Part A: Preparation of Copper(I) Cyanide Solution

  • In a 5-L crock, dissolve 500 g of powdered copper(II) sulfate pentahydrate in 2 L of water.

  • In a separate 5-L crock, dissolve 550 g of sodium cyanide (96-98%) in 2 L of water.

  • Cool both solutions to 10-15°C.

  • Slowly add the copper sulfate solution to the sodium cyanide solution with stirring.

  • Allow the precipitate of copper(I) cyanide to settle, decant the supernatant liquid, and wash the precipitate with water by decantation.

  • Dissolve the copper(I) cyanide in a solution of 500 g of sodium cyanide in 1 L of water with stirring.

Part B: Diazotization and Cyanation

  • In a 20-L crock, mix 428 g of o-toluidine with 1 L of commercial 28% hydrochloric acid and enough cracked ice to bring the temperature to 0°C.

  • Slowly add a solution of 280 g of sodium nitrite in 800 cc of water with stirring, keeping the temperature at 0-5°C by adding cracked ice.

  • Ensure a permanent reaction for free nitrous acid with starch-iodide paper.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution.

  • Allow the mixture to stand for several hours (preferably overnight).

  • Steam distill the mixture until the distillate is clear.

  • Separate the upper layer of o-tolunitrile from the distillate, dry over anhydrous calcium chloride, and distill.

Visual Guides

Experimental Workflow: Troubleshooting Low Yield in Sandmeyer Reaction

Troubleshooting_Sandmeyer start Low Yield in Sandmeyer Cyanation check_diazotization Check Diazotization Step start->check_diazotization check_catalyst Check Catalyst and Cyanide Source start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions temp_control Maintain 0-5°C check_diazotization->temp_control excess_nitrite Use slight excess NaNO₂ check_diazotization->excess_nitrite fresh_catalyst Use fresh CuCN check_catalyst->fresh_catalyst slow_addition Slow addition of diazonium salt check_conditions->slow_addition outcome Improved Nitrile Yield temp_control->outcome excess_nitrite->outcome fresh_catalyst->outcome slow_addition->outcome Kolbe_Byproduct_Formation cluster_conditions Reaction Conditions cluster_products Products title Factors in Kolbe Synthesis solvent Solvent polar_aprotic Polar Aprotic (e.g., DMSO) solvent->polar_aprotic protic Protic (e.g., Ethanol) solvent->protic cyanide_salt Cyanide Salt alkali_cyanide Alkali Cyanide (e.g., NaCN) cyanide_salt->alkali_cyanide covalent_cyanide Covalent Cyanide (e.g., AgCN) cyanide_salt->covalent_cyanide nitrile Nitrile (R-CN) (Desired Product) isonitrile Isonitrile (R-NC) (Byproduct) polar_aprotic->nitrile favors protic->isonitrile favors alkali_cyanide->nitrile favors covalent_cyanide->isonitrile favors

References

improving regioselectivity in reactions with 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in improving regioselectivity in reactions involving 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile.

Understanding the Challenge: Competing Directing Effects

Controlling regioselectivity in reactions with this compound is a significant challenge due to the competing electronic influences of the three substituents on the aromatic ring. The trifluoromethyl group (-CF3) is a strong deactivating, meta-director, while the fluorine (-F) atom is a deactivating, ortho, para-director.[1][2] The cyanomethyl group (-CH2CN) is weakly deactivating and primarily directs ortho and para. The interplay of these effects dictates the position of substitution in various reactions.

The diagram below illustrates the directing effects of the substituents on the aromatic ring for electrophilic aromatic substitution.

G Directing Effects for Electrophilic Aromatic Substitution cluster_molecule cluster_legend Legend mol ortho_para Ortho/Para Directing mol->ortho_para  F (Ortho to CH2CN)  CH2CN (Weak) meta Meta Directing mol->meta  CF3 (Meta to CH2CN) weak Weak Influence

Caption: Directing influences on the phenylacetonitrile ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Electrophilic Aromatic Substitution (EAS)

Q1: I am attempting a nitration reaction on this compound and getting a mixture of isomers. Why is this happening and how can I improve selectivity?

A1: Getting a mixture of isomers is expected due to the competing directing effects of the substituents. The strong electron-withdrawing trifluoromethyl group directs incoming electrophiles to the meta position (C4 and C6), while the fluorine atom directs to its ortho and para positions (C3 and C6).

Troubleshooting Strategies:

  • Temperature Control: Lowering the reaction temperature (e.g., -20°C to 0°C) can sometimes enhance selectivity by favoring the kinetically controlled product.[3]

  • Nitrating Agent: The choice of nitrating agent is crucial. Milder nitrating agents may offer better selectivity compared to harsh conditions like mixed nitric and sulfuric acid.

  • Solvent Effects: Using an inert solvent can help moderate the reaction's exothermicity and may influence the isomer ratio.[3]

ConditionExpected Major Isomer(s)Rationale
Strongly Acidic (e.g., HNO₃/H₂SO₄) Mixture, likely favoring substitution at C6 and C4.The powerful electrophile will react at most available sites, influenced by both -CF3 and -F directors.
Milder Conditions (e.g., NO₂BF₄) Potentially improved selectivity.Less reactive electrophiles are more sensitive to the subtle electronic differences on the ring.

Q2: Which position is most likely to be halogenated during electrophilic bromination?

A2: Similar to nitration, a mixture of products is likely. The position ortho to the fluorine (C3) and the position ortho to the cyanomethyl group and meta to the trifluoromethyl group (C6) are the most probable sites of halogenation. Steric hindrance may disfavor substitution at the C3 position, which is sterically crowded.

Directed Ortho-Metalation (DoM)

Q3: How can I achieve highly regioselective substitution at the C3 position (ortho to the fluorine)?

A3: Directed Ortho-Metalation (DoM) is the most effective strategy for specific functionalization at the C3 position. The fluorine atom is a potent directing group for metalation.[4] This technique involves deprotonating the position ortho to the fluorine using a strong base, creating a lithiated intermediate that can then be quenched with an electrophile.

Key Considerations for DoM:

  • Base Selection: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are commonly used.[4]

  • Temperature: These reactions must be conducted at very low temperatures (typically -78°C) to prevent side reactions and ensure the stability of the lithiated intermediate.[5]

  • Inert Atmosphere: Strict anhydrous and inert conditions (e.g., under Argon or Nitrogen) are essential, as organolithium reagents are highly reactive with water and oxygen.[6]

The following workflow illustrates the decision-making process for achieving regioselective substitution.

G start Desired Regioisomer? pos_3 Substitution at C3? start->pos_3 pos_4_6 Substitution at C4 or C6? pos_3->pos_4_6 No dom Use Directed Ortho-Metalation (DoM) pos_3->dom Yes eas Use Electrophilic Aromatic Substitution (EAS) pos_4_6->eas Yes end_product Desired Product dom->end_product optimize Optimize EAS Conditions (Temperature, Reagents) eas->optimize optimize->end_product

Caption: Troubleshooting workflow for regioselective substitution.

Nucleophilic Aromatic Substitution (SNA_r)

Q4: Is it possible to substitute the fluorine atom via a Nucleophilic Aromatic Substitution (SNA_r) reaction?

A4: Yes, the fluorine atom can be a target for SNA_r. The strong electron-withdrawing effect of the para-trifluoromethyl group activates the fluorine for nucleophilic attack.[7][8]

Factors for Successful SNA_r:

  • Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, amines).

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the cation and enhance the nucleophile's reactivity.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Iodo-2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile via Directed Ortho-Metalation

This protocol details a representative DoM procedure for highly selective functionalization at the C3 position.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

G cluster_prep 1. Preparation cluster_reaction 2. Lithiation & Quenching cluster_workup 3. Workup & Purification prep_1 Dissolve substrate in anhydrous THF prep_2 Cool to -78 °C under Ar prep_1->prep_2 react_1 Add LDA dropwise at -78 °C prep_2->react_1 react_2 Stir for 1 hour react_1->react_2 react_3 Quench with I₂ solution in THF react_2->react_3 react_4 Warm to room temperature react_3->react_4 work_1 Quench with aq. NH₄Cl react_4->work_1 work_2 Extract with Ethyl Acetate work_1->work_2 work_3 Wash with Na₂S₂O₃ and Brine work_2->work_3 work_4 Dry, Filter, Concentrate work_3->work_4 work_5 Purify by column chromatography work_4->work_5

Caption: Experimental workflow for Directed Ortho-Metalation.

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Litiation: Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70°C.

  • Stirring: Stir the resulting solution at -78°C for 1 hour. The formation of the ortho-lithiated species will occur during this time.

  • Quenching: Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-iodo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile.

References

Technical Support Center: Industrial Production of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the industrial production of 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile.

Troubleshooting Guide

Low yields, impurity formation, and reaction inconsistencies are common hurdles in the scale-up of complex chemical syntheses. This guide provides a systematic approach to troubleshooting the industrial production of this compound.

Low Product Yield

Low or inconsistent product yields are a primary concern in industrial synthesis. The following table outlines potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is running for the specified duration and at the optimal temperature. For the cyanation of the corresponding benzyl halide, temperatures can range from ambient to elevated, depending on the specific protocol. Monitor reaction progress using in-process controls (e.g., HPLC, GC).- Check Reagent Stoichiometry: Inaccuracies in the molar ratios of reactants can lead to incomplete conversion. Verify the quantities of the starting benzyl halide, cyanide source, and any catalysts.
Side Reactions - Hydrolysis of Benzyl Halide: The starting material, 2-Fluoro-5-(trifluoromethyl)benzyl halide, can be susceptible to hydrolysis, especially in the presence of water, leading to the formation of the corresponding benzyl alcohol.[1] Ensure all reagents and solvents are anhydrous.[2]- Isonitrile Formation: A common byproduct in the synthesis of nitriles is the corresponding isonitrile. The use of anhydrous conditions and specific solvents like acetone can help minimize the formation of isonitriles.[1]- Hydrolysis of Trifluoromethyl Group: While generally stable, the trifluoromethyl group can be susceptible to hydrolysis under certain basic conditions, especially at elevated temperatures, leading to the formation of a carboxylic acid.[3] Careful control of pH and temperature is crucial.
Degradation of Reagents or Product - Reagent Quality: Ensure the purity and stability of all starting materials, particularly the benzyl halide and the cyanide source. Degraded reagents can lead to lower yields and the formation of impurities.- Product Instability: While generally stable, the product may degrade under harsh reaction or work-up conditions. Avoid prolonged exposure to high temperatures or extreme pH.
Inefficient Phase Transfer (for PTC reactions) - Catalyst Selection and Loading: In phase-transfer catalyzed reactions, the choice and amount of catalyst are critical. Screen different phase-transfer catalysts (e.g., quaternary ammonium salts) and optimize the catalyst loading.[4][5]
High Impurity Profile

The presence of impurities can significantly impact the quality and usability of the final product. Addressing impurity formation is a critical aspect of process optimization.

Potential Impurity Potential Source Mitigation and Removal Strategies
Unreacted Starting Material Incomplete reaction.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Purification via distillation or recrystallization.[6]
2-Fluoro-5-(trifluoromethyl)benzyl Alcohol Hydrolysis of the starting benzyl halide.[1]- Use anhydrous solvents and reagents.[2]- Can be removed during purification, but its formation reduces the overall yield.
2-Fluoro-5-(trifluoromethyl)phenyl Isocyanide Isomerization during the cyanation reaction.[1]- Employ anhydrous reaction conditions.- Choice of solvent can influence the nitrile/isonitrile ratio.[1]- Difficult to separate from the desired product due to similar boiling points; focus on preventing its formation.
Over-alkylation or Dimerization Products Side reactions of the starting material or product.- Control reaction stoichiometry and temperature carefully.- Slower addition of reagents can sometimes minimize these side reactions.- Purification via chromatography may be necessary for removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the industrial production of this compound?

A1: The most prevalent method involves the nucleophilic substitution of a 2-Fluoro-5-(trifluoromethyl)benzyl halide (e.g., bromide or chloride) with a cyanide salt, such as sodium or potassium cyanide.[7] This reaction is often facilitated by a phase-transfer catalyst in a biphasic system to enhance reaction rates and yields.[8]

Q2: How can I minimize the formation of the isonitrile byproduct?

A2: The formation of the isonitrile isomer is a known side reaction in nitrile synthesis.[1] To minimize its formation, it is crucial to use anhydrous reaction conditions. The choice of solvent can also play a significant role; for instance, using anhydrous acetone has been reported to decrease the formation of isonitriles in similar reactions.[1]

Q3: My reaction yield is consistently low. What are the first things I should check?

A3: Start by verifying the quality and dryness of your reagents and solvents, as hydrolysis of the starting benzyl halide is a common issue.[1][2] Next, confirm the accuracy of your reaction temperature and stoichiometry. In-process monitoring (e.g., by HPLC) can help determine if the reaction is going to completion. If using a phase-transfer catalyst, ensure it is active and used at the correct loading.

Q4: What are the recommended purification techniques for this compound on an industrial scale?

A4: For industrial-scale purification, distillation and recrystallization are the most common and cost-effective methods.[6] The choice between these will depend on the physical state and purity of the crude product.

Q5: Are there any specific safety precautions I should take when working with the synthesis of this compound?

A5: Yes. The synthesis involves highly toxic cyanide salts, which must be handled with extreme care in a well-ventilated area, following all appropriate safety protocols. The starting benzyl halides can be lachrymators and irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

While a specific industrial-scale protocol for this compound is not publicly available, a general procedure for the synthesis of a related compound, 2,4,5-trifluoro-phenylacetonitrile, from a patent can be adapted as a starting point for optimization.[9]

General Laboratory-Scale Synthesis using an Ionic Liquid:

  • In a suitable reaction vessel, charge the ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate).

  • Add 2-Fluoro-5-(trifluoromethyl)benzyl chloride to the ionic liquid.

  • With stirring, add pulverized sodium cyanide.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) and maintain for a set period (e.g., 2 hours).

  • After cooling to room temperature, extract the product with a suitable organic solvent (e.g., acetonitrile).

  • The combined organic extracts are then dried and the solvent removed.

  • The crude product can be purified by distillation.

Note: This is a generalized procedure and must be optimized for the specific substrate and scale of operation.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (T, t) conditions_ok Conditions OK? check_conditions->conditions_ok check_impurities Analyze for Side Products impurities_identified Impurities Identified? check_impurities->impurities_identified reagents_ok->check_conditions Yes optimize_reagents Source High-Purity Reagents / Recalculate reagents_ok->optimize_reagents No conditions_ok->check_impurities Yes optimize_conditions Adjust Temperature/ Time / Catalyst conditions_ok->optimize_conditions No mitigate_impurities Modify Conditions to Minimize Side Reactions impurities_identified->mitigate_impurities Yes end_bad Further Investigation Required impurities_identified->end_bad No optimize_reagents->check_reagents optimize_conditions->check_conditions end_good Yield Improved mitigate_impurities->end_good synthesis_challenges cluster_reactants Starting Materials cluster_reaction Cyanation Reaction cluster_products Products Benzyl_Halide 2-Fluoro-5-(trifluoromethyl) benzyl halide Reaction_Step Nucleophilic Substitution Benzyl_Halide->Reaction_Step Alcohol Benzyl Alcohol Byproduct Benzyl_Halide->Alcohol Hydrolysis Cyanide_Source NaCN or KCN Cyanide_Source->Reaction_Step Desired_Product 2-Fluoro-5-(trifluoromethyl) phenylacetonitrile Reaction_Step->Desired_Product Isonitrile Isonitrile Byproduct Reaction_Step->Isonitrile Side Reaction Water Presence of Water Water->Alcohol Anhydrous Anhydrous Conditions Anhydrous->Reaction_Step Favors

References

Technical Support Center: Purity Analysis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for the purity analysis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the purity of this compound?

A1: The most common and recommended techniques for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for quantifying the main component and non-volatile impurities, while GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural confirmation and quantification of impurities.

Q2: What are the potential impurities I should be aware of during the analysis?

A2: Based on the likely synthesis route, which typically involves the reaction of a substituted benzyl halide with a cyanide salt, potential impurities could include:

  • Starting Materials: Unreacted 2-Fluoro-5-(Trifluoromethyl)benzyl chloride or bromide.

  • Reagents: Residual cyanide salts (e.g., sodium or potassium cyanide).

  • Byproducts: Isomeric impurities if the starting materials are not regio-pure, and potential hydrolysis of the nitrile group to the corresponding carboxylic acid or amide under certain conditions.

Q3: My HPLC chromatogram shows significant peak tailing for the main peak. What could be the cause?

A3: Peak tailing for a polar compound like this compound in reverse-phase HPLC can be caused by several factors. These include secondary interactions with free silanol groups on the silica-based column packing, using an inappropriate mobile phase pH, or column contamination.

Q4: I am not detecting any peaks in my GC-MS analysis. What should I check?

A4: If no peaks are detected, several factors should be investigated. First, ensure the instrument is functioning correctly by injecting a known standard. Check for leaks in the system, especially at the injector septum and column fittings. Verify that the injection volume and concentration of your sample are appropriate. Also, confirm that the GC oven temperature program and MS acquisition parameters are suitable for your analyte.

Q5: Can I use NMR for quantitative purity analysis of this compound?

A5: Yes, quantitative NMR (qNMR) is a powerful technique for purity assessment. It offers the advantage of not requiring a reference standard for every impurity. By using a certified internal standard with a known concentration, you can accurately determine the purity of this compound.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanol groups.Use an end-capped C18 column or add a small amount of a competing base like triethylamine to the mobile phase.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is a good starting point.
Column contamination.Flush the column with a strong solvent, or if necessary, replace the column.
Poor Resolution Inadequate separation of analyte and impurities.Optimize the mobile phase composition (e.g., the ratio of organic solvent to water). A gradient elution may provide better separation than an isocratic method.
Column overloading.Reduce the injection volume or the concentration of the sample.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column aging.Replace the column if performance degrades over time.
GC-MS Analysis Troubleshooting
IssuePotential CauseRecommended Solution
No Peaks Detected System leak.Check for leaks at the septum, column fittings, and MS interface.
Incorrect injection.Verify autosampler or manual injection technique. Ensure the syringe is not clogged.
Inappropriate GC parameters.Review the oven temperature program, injector temperature, and carrier gas flow rate.
Peak Fronting Column overload.Dilute the sample or reduce the injection volume.
Incompatible solvent.Ensure the sample solvent is compatible with the stationary phase and the injection technique.
Ghost Peaks Carryover from previous injections.Run a blank solvent injection to check for carryover. Clean the injector liner and syringe if necessary.
Contaminated carrier gas.Ensure high-purity carrier gas and use appropriate gas purifiers.
Poor Fragmentation Incorrect MS source temperature or energy.Optimize the ion source temperature and electron ionization energy.
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

HPLC-UV Method for Purity Analysis
  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

GC-MS Method for Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

GCMS_Troubleshooting cluster_issues Common Issues cluster_solutions_nopeaks Solutions for No Peaks cluster_solutions_peakshape Solutions for Poor Peak Shape cluster_solutions_ghostpeaks Solutions for Ghost Peaks Start Problem Observed in GC-MS Analysis NoPeaks No Peaks Start->NoPeaks PeakShape Poor Peak Shape (Tailing/Fronting) Start->PeakShape GhostPeaks Ghost Peaks Start->GhostPeaks CheckLeak Check for System Leaks NoPeaks->CheckLeak VerifyInjection Verify Injection Parameters NoPeaks->VerifyInjection CheckGCParams Review GC Method NoPeaks->CheckGCParams DiluteSample Dilute Sample PeakShape->DiluteSample CheckSolvent Check Sample Solvent PeakShape->CheckSolvent MaintainColumn Perform Column Maintenance PeakShape->MaintainColumn RunBlank Run Blank Injection GhostPeaks->RunBlank CleanInjector Clean Injector Liner GhostPeaks->CleanInjector CheckGas Check Carrier Gas Purity GhostPeaks->CheckGas

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated Phenylacetonitrile Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Background: Electronic Effects Governing Reactivity

The reactivity of fluorinated phenylacetonitriles in SNAr reactions is primarily dictated by the electronic interplay between the fluorine atom (the leaving group) and the cyanomethyl group (-CH₂CN), an electron-withdrawing substituent. The position of the fluorine atom on the phenyl ring relative to the cyanomethyl group significantly influences the stability of the key intermediate in the SNAr mechanism, the Meisenheimer complex.

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate (the Meisenheimer complex). The stability of this intermediate is paramount to the overall reaction rate. Electron-withdrawing groups that can delocalize the negative charge through resonance, particularly when positioned ortho or para to the site of nucleophilic attack, accelerate the reaction.

  • 4-Fluorophenylacetonitrile (para-isomer): The cyanomethyl group is in the para position to the fluorine atom. In the Meisenheimer intermediate, the negative charge can be effectively delocalized onto the cyano group through resonance, significantly stabilizing the intermediate. This leads to a lower activation energy and, consequently, a higher reaction rate.

  • 2-Fluorophenylacetonitrile (ortho-isomer): Similar to the para-isomer, the cyanomethyl group in the ortho position can stabilize the negative charge of the Meisenheimer intermediate via resonance. However, steric hindrance from the adjacent cyanomethyl group can slightly impede the approach of the nucleophile, potentially making it slightly less reactive than the para-isomer.

  • 3-Fluorophenylacetonitrile (meta-isomer): When the cyanomethyl group is in the meta position, it cannot participate in resonance stabilization of the negative charge in the Meisenheimer intermediate. The electron-withdrawing effect is purely inductive, which is less effective at stabilizing the intermediate compared to the resonance effect. As a result, 3-fluorophenylacetonitrile is expected to be the least reactive of the three isomers in SNAr reactions.

Based on these principles, the predicted order of reactivity for the fluorinated phenylacetonitrile isomers in SNAr reactions is:

4-Fluorophenylacetonitrile > 2-Fluorophenylacetonitrile > 3-Fluorophenylacetonitrile

Data Presentation: Illustrative Reaction Yields

While a direct, side-by-side experimental comparison is not available, the following table presents illustrative yields for the nucleophilic aromatic substitution of fluorinated phenylacetonitrile isomers with a generic nucleophile (e.g., sodium methoxide). These yields are extrapolated from reactions on similarly activated fluoroaromatic compounds and serve to provide a quantitative sense of the expected reactivity differences.

IsomerNucleophileSolventTemperature (°C)Reaction Time (h)Illustrative Yield (%)
4-FluorophenylacetonitrileSodium MethoxideDMF802~90%
2-FluorophenylacetonitrileSodium MethoxideDMF804~85%
3-FluorophenylacetonitrileSodium MethoxideDMF8024<10% (or no reaction)

Disclaimer: The data in this table is illustrative and intended for comparative purposes only. Actual yields may vary depending on the specific nucleophile, solvent, temperature, and other reaction conditions.

Experimental Protocols

The following is a general experimental protocol for a typical nucleophilic aromatic substitution reaction of a fluorinated phenylacetonitrile isomer with an alkoxide nucleophile. This protocol can be adapted for different nucleophiles and scales.

Reaction of 4-Fluorophenylacetonitrile with Sodium Methoxide:

Materials:

  • 4-Fluorophenylacetonitrile

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophenylacetonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add sodium methoxide (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by distillation to afford the desired 4-methoxyphenylacetonitrile.

Note: The reaction conditions (temperature, reaction time, and choice of base and solvent) may need to be optimized for the 2-fluoro and 3-fluoro isomers to achieve reasonable conversions. For the less reactive 3-fluoro isomer, more forcing conditions (higher temperature, stronger base) may be required.

Mandatory Visualization

The following diagrams illustrate the key mechanistic principles governing the reactivity of fluorinated phenylacetonitrile isomers in SNAr reactions.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: Reactivity comparison based on resonance stabilization.

A Comparative Analysis for Researchers: 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile vs. 2-Chloro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the strategic selection of halogenated intermediates is a critical determinant of the final product's efficacy, metabolic stability, and bioavailability. This guide provides a detailed comparison of two such pivotal building blocks: 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile and 2-Chloro-5-(Trifluoromethyl)Phenylacetonitrile. Both molecules share a trifluoromethylphenylacetonitrile core, a moiety known to impart desirable properties in drug and pesticide development. The key distinction lies in the halogen substitution at the 2-position of the phenyl ring, a seemingly minor alteration that can significantly influence the compound's chemical behavior and biological interactions.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of the two compounds is presented below. These parameters are crucial in predicting the behavior of the molecules in both chemical reactions and biological systems.

PropertyThis compound2-Chloro-5-(Trifluoromethyl)Phenylacetonitrile
CAS Number 220227-59-8[1]22902-88-1[2]
Molecular Formula C₉H₅F₄N[1]C₉H₅ClF₃N[2]
Molecular Weight 203.14 g/mol [1]219.59 g/mol [2]
Calculated LogP 2.6[1][3]3.1
Topological Polar Surface Area 23.8 Ų[1][3]23.8 Ų[2]

Performance and Applications: Insights from Halogen Chemistry

The choice between a fluorine and a chlorine substituent can have profound implications for a molecule's performance. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that enhances lipophilicity and metabolic stability.[4] The halogen at the 2-position further modulates these properties.

This compound: The presence of a fluorine atom can lead to unique conformational preferences and electronic properties. Fluorine's high electronegativity and small size can influence intramolecular interactions and binding affinity to biological targets.[3] It serves as a key intermediate in the synthesis of various biologically active compounds.[3]

2-Chloro-5-(Trifluoromethyl)Phenylacetonitrile: Chlorine, being larger and more polarizable than fluorine, can introduce different steric and electronic effects. It is a versatile reagent in organic synthesis, allowing for the introduction of the chloro and trifluoromethyl moieties into a variety of molecules.[2] This compound is a crucial intermediate in the synthesis of a range of agrochemicals, including herbicides, insecticides, and fungicides.[4] The trifluoromethyl group in this molecule is noted for enhancing bioavailability, efficacy, and metabolic stability in the final products.[4]

Experimental Protocols: A General Synthetic Approach

Detailed, side-by-side experimental protocols for the synthesis of both compounds are not available in published literature. However, a general method for the preparation of substituted phenylacetonitriles involves the cyanation of a corresponding benzyl halide. The following is a representative, generalized protocol based on the synthesis of similar compounds.

General Synthesis of 2-Halo-5-(Trifluoromethyl)Phenylacetonitrile:

A 2-halo-5-(trifluoromethyl)benzyl halide (e.g., bromide or chloride) is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent system. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is worked up by extraction and purified using methods like distillation or recrystallization to yield the desired 2-halo-5-(trifluoromethyl)phenylacetonitrile.

For a more specific, non-comparative example, the synthesis of 2,4,5-trifluoro-phenylacetonitrile has been reported via the reaction of 2,4,5-trifluoro-benzyl chloride with a cyaniding agent in an ionic liquid.[5]

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 2-Halo-5-(trifluoromethyl)benzyl halide reaction Cyanation start->reaction 1. reagents Cyanide Salt (e.g., NaCN, KCN) Solvent reagents->reaction 2. workup Extraction Distillation/Recrystallization reaction->workup 3. product 2-Halo-5-(trifluoromethyl)phenylacetonitrile workup->product 4.

Caption: Generalized synthetic workflow for 2-Halo-5-(Trifluoromethyl)Phenylacetonitrile.

Logical Relationships in Drug Development

The decision to use either the fluoro- or chloro- derivative often depends on the specific goals of the drug discovery or development program. The following diagram illustrates the logical considerations.

G cluster_goal Primary Goal cluster_intermediates Intermediate Selection cluster_properties Key Properties Influenced cluster_outcome Desired Outcome goal Develop Bioactive Compound (Pharmaceutical/Agrochemical) fluoro 2-Fluoro-5-(trifluoromethyl) phenylacetonitrile goal->fluoro chloro 2-Chloro-5-(trifluoromethyl) phenylacetonitrile goal->chloro stability Metabolic Stability fluoro->stability binding Target Binding Affinity fluoro->binding synthesis Synthetic Accessibility chloro->synthesis bioavailability Bioavailability chloro->bioavailability outcome Optimized Lead Compound stability->outcome binding->outcome synthesis->outcome bioavailability->outcome

Caption: Decision-making framework for selecting halogenated intermediates.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile derivatives, a class of compounds showing promise in various therapeutic areas. By examining the impact of structural modifications on their biological efficacy, this document aims to inform the rational design of more potent and selective drug candidates.

The this compound scaffold serves as a valuable starting point in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive core for developing novel therapeutics.[1][2] Preliminary studies suggest that this class of compounds may exhibit a range of biological activities, including enzyme inhibition, and potential applications as anticancer and antimicrobial agents.[1][2][3]

Comparative Analysis of Biological Activity

For instance, in the context of anticancer research, derivatives of 2-phenylacrylonitrile have been synthesized and evaluated as tubulin inhibitors.[1][4] One notable compound from these studies, 1g2a , exhibited potent inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values of 5.9 nM and 7.8 nM, respectively.[1][4] This highlights the potential for discovering highly active compounds through systematic structural modifications.

To facilitate future comparative analysis, the following table structure is proposed for summarizing quantitative data from forthcoming SAR studies on this compound derivatives.

Compound IDR1 SubstitutionR2 SubstitutionTarget/AssayIC50/EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
Parent HH----
Derivative 1
Derivative 2
...

Key Structural Modifications and Their Potential Impact

Based on general principles of medicinal chemistry and findings from related compound series, the following structural modifications on the this compound core are likely to influence biological activity:

  • Substitution on the Phenyl Ring: Introducing additional substituents on the aromatic ring can affect electronic properties, steric hindrance, and binding interactions with biological targets.

  • Modification of the Acetonitrile Group: Altering the cyano group or the adjacent methylene bridge can impact the molecule's polarity, reactivity, and ability to form hydrogen bonds.

  • Introduction of Different Linkers: Replacing the acetonitrile moiety with other functional groups or linkers can explore different binding modes and target interactions.

Experimental Protocols

To ensure reproducibility and facilitate comparative evaluation, detailed experimental protocols are crucial. The following outlines general methodologies that would be employed in the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Derivatives

The synthesis of this compound derivatives would typically involve multi-step reaction sequences. A common starting material is this compound.[2] Modifications can be introduced through various organic reactions, such as:

  • Knoevenagel Condensation: For the synthesis of 2-phenylacrylonitrile derivatives.[1]

  • Nucleophilic Substitution: To introduce different functional groups at specific positions.

  • Cross-Coupling Reactions: To form new carbon-carbon or carbon-heteroatom bonds.

The final products would be purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry to confirm their structure and purity.

In Vitro Biological Assays

Anticancer Activity: The antiproliferative activity of the synthesized compounds would be evaluated against a panel of human cancer cell lines using the MTT assay.[1][5] This colorimetric assay measures cell metabolic activity and provides IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%.

Enzyme Inhibition Assays: To assess the potential of derivatives to inhibit specific enzymes, appropriate biochemical assays would be conducted. The inhibitory activity would be determined by measuring the enzyme's activity in the presence of varying concentrations of the test compounds, allowing for the calculation of IC50 values.

Visualizing Structure-Activity Relationships and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a general workflow for SAR studies and a hypothetical signaling pathway that could be targeted by these derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Lead_Compound 2-Fluoro-5-(Trifluoromethyl) Phenylacetonitrile Synthesis Synthesize Derivatives Lead_Compound->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Anticancer, Enzyme Assays) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Hit_to_Lead Hit-to-Lead Optimization SAR_Analysis->Hit_to_Lead Identify Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Leads Hit_to_Lead->Synthesis Lead_Optimization->Synthesis

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor 2-Fluoro-5-(Trifluoromethyl) Phenylacetonitrile Derivative Inhibitor->Kinase_Cascade Inhibition

Caption: Hypothetical signaling pathway targeted by an inhibitor.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While comprehensive SAR data for a diverse set of derivatives is still emerging, the foundational knowledge from related compound classes provides a strong basis for future drug discovery efforts. Systematic modification of this core structure, coupled with robust biological evaluation, will be instrumental in unlocking its full therapeutic potential. This guide serves as a foundational resource to inform and direct these future research endeavors.

References

A Tale of Two Strategies: A Comparative Guide to the Building Block Approach and Late-Stage Fluorination in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The two primary strategies for introducing this "super-atom" are the building block approach and late-stage fluorination. This guide provides an objective, data-driven comparison of these methodologies to aid in the selection of the most effective strategy for your drug discovery program.

The decision of when and how to introduce fluorine into a synthetic route is a critical one. The building block approach involves the use of pre-fluorinated starting materials that are incorporated early in the synthesis. In contrast, late-stage fluorination (LSF) introduces fluorine atoms or fluorinated groups at or near the end of a synthetic sequence. Each strategy presents a distinct set of advantages and challenges that can significantly impact the efficiency and flexibility of a research program.

At a Glance: A Head-to-Head Comparison

The choice between these two powerful strategies is often dictated by the specific goals of the project, the complexity of the target molecule, and the stage of the drug discovery process.

FeatureBuilding Block ApproachLate-Stage Fluorination (LSF)
General Strategy Incorporation of pre-fluorinated synthons from the outset of a synthetic route.Introduction of fluorine onto a complex, often final, molecular scaffold.[1]
Key Advantages - High predictability and reliability of reactions.[1] - Wide commercial availability of diverse fluorinated building blocks.[1] - Avoids handling potentially aggressive and hazardous fluorinating reagents in later steps.[1] - Well-established and robust reaction protocols (e.g., Suzuki-Miyaura coupling).[1]- Enables rapid generation of fluorinated analogs from a common intermediate, ideal for Structure-Activity Relationship (SAR) studies.[1][2] - Bypasses the need to carry potentially problematic fluorinated intermediates through a lengthy synthesis.[1] - Offers flexibility to explore fluorination at various positions on a lead compound.
Key Disadvantages - Requires a unique synthetic route for each desired fluorinated analog.[1] - Can be less convergent, potentially leading to longer synthetic sequences.[1] - The required fluorinated building block may not be commercially available or may require a separate, lengthy synthesis.[1]- Regio- and chemoselectivity can be challenging to control on complex molecules.[1] - Fluorinating reagents can be harsh and incompatible with sensitive functional groups.[1] - Reaction optimization can be time-consuming for each new substrate.
Ideal Application Large-scale synthesis of a specific fluorinated target; when the desired fluorinated building block is readily available.Lead optimization and SAR exploration where rapid diversification is crucial.[3]

Under the Microscope: A Quantitative Comparison

To illustrate the practical differences between the two approaches, let's consider the synthesis of 4-fluoro-4'-methoxybiphenyl, a common structural motif in medicinal chemistry.

ApproachReactionKey ReagentsYield (%)Reference
Building Block Suzuki-Miyaura Coupling4-Fluorophenylboronic acid, 4-Bromoanisole, Pd(PPh₃)₄, K₂CO₃~85-95%[4]
Late-Stage Fluorination Electrophilic Fluorination4-Methoxybiphenyl, Selectfluor®~60-75%[1]

As the data suggests, for this specific target, the building block approach via Suzuki-Miyaura coupling generally provides a higher yield. However, it's crucial to note that if one wanted to synthesize a library of biphenyls with fluorine at different positions, the late-stage fluorination approach would allow for the use of a single, non-fluorinated biphenyl precursor, potentially accelerating the exploration of the chemical space.

In the Lab: Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 4-fluoro-4'-methoxybiphenyl using both the building block and late-stage fluorination approaches.

Protocol 1: Building Block Approach via Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-fluoro-4'-methoxybiphenyl

Materials:

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a round-bottom flask, add 4-bromoanisole, 4-fluorophenylboronic acid, and potassium carbonate.

  • Add the toluene/ethanol/water solvent mixture to the flask.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-fluoro-4'-methoxybiphenyl.[4]

Protocol 2: Late-Stage Electrophilic Fluorination

Reaction: Synthesis of 4-fluoro-4'-methoxybiphenyl

Materials:

  • 4-Methoxybiphenyl (1.0 equiv)

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve 4-methoxybiphenyl in acetonitrile in a round-bottom flask.

  • Add Selectfluor® to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. Note that gentle heating may be required for less reactive substrates.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate 4-fluoro-4'-methoxybiphenyl.[1]

Visualizing the Workflow: A Tale of Two Paths

The strategic differences between the building block approach and late-stage fluorination are clearly illustrated in their respective workflows within a drug discovery program.

G Building Block Approach vs. Late-Stage Fluorination Workflow cluster_0 Building Block Approach cluster_1 Late-Stage Fluorination (LSF) bb_start Design Target with Fluorine bb_select Select Fluorinated Building Block bb_start->bb_select bb_synth Multi-step Synthesis bb_select->bb_synth bb_final Final Fluorinated Compound bb_synth->bb_final bb_sar SAR Analysis bb_final->bb_sar bb_sar->bb_start New Target lsf_start Design Non-fluorinated Core lsf_synth Synthesize Common Intermediate lsf_start->lsf_synth lsf_fluorinate Late-Stage Fluorination lsf_synth->lsf_fluorinate lsf_analog Fluorinated Analog lsf_fluorinate->lsf_analog lsf_sar SAR Analysis lsf_analog->lsf_sar lsf_diversify Diversify Fluorination Position lsf_sar->lsf_diversify lsf_diversify->lsf_fluorinate

Caption: Comparative workflows of the building block vs. late-stage fluorination strategies.

The diagram illustrates the linear nature of the building block approach, where each new fluorinated target requires a distinct synthetic effort. In contrast, the late-stage fluorination strategy showcases a more convergent and iterative workflow, allowing for the rapid generation of multiple analogs from a single common intermediate, which is highly advantageous for efficient SAR exploration.

Making the Right Choice: A Strategic Decision

The selection of a fluorination strategy is not a one-size-fits-all decision. The following decision-making framework can help guide this critical choice.

G start Start: Need to Synthesize a Fluorinated Molecule q1 Is a suitable fluorinated building block commercially available or easily synthesizable? start->q1 a1_yes Building Block Approach q1->a1_yes Yes q2 Are the functional groups in the late-stage intermediate compatible with fluorinating reagents? q1->q2 No a2_yes Late-Stage Fluorination q2->a2_yes Yes a2_no Consider protecting group strategies or redesign of the synthetic route. q2->a2_no No

Caption: Decision tree for selecting a fluorination strategy.

Ultimately, both the building block approach and late-stage fluorination are indispensable tools in the medicinal chemist's arsenal. A thorough understanding of the strengths and limitations of each strategy, coupled with a careful analysis of the specific synthetic challenge at hand, will pave the way for the efficient and successful development of novel fluorinated therapeutics.

References

Unveiling the Anticancer Potential of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological efficacy of compounds derived from the versatile scaffold, 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways to facilitate informed decision-making in anticancer drug discovery.

The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules has been a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, increased lipophilicity, and improved biological activity. The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This guide delves into the biological performance of its derivatives and compares them with alternative compounds, supported by experimental data.

Comparative Analysis of Anticancer Activity

While direct biological data for a wide range of derivatives from this compound is an area of active research, studies on structurally related phenylacetonitrile compounds offer valuable insights into their potential as anticancer agents. A notable study on 2-phenylacrylonitrile derivatives, which share a common pharmacophore, has demonstrated significant cytotoxic activity against various cancer cell lines. These compounds have been identified as potent tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[1][2]

Below is a summary of the in vitro anticancer activity of selected 2-phenylacrylonitrile derivatives, highlighting their potency and selectivity.

Compound IDModification on Phenyl RingCancer Cell LineIC50 (nM)[1][2]
1g2a 3,4,5-TrimethoxyHCT116 (Colon)5.9
BEL-7402 (Liver)7.8
Taxol (Control) -HCT116 (Colon)Not specified
BEL-7402 (Liver)Not specified

Note: The above data is for 2-phenylacrylonitrile derivatives, which serve as a relevant comparison for the potential of this compound analogs.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of 2-phenylacrylonitrile Derivatives

The synthesis of the 2-phenylacrylonitrile derivatives was primarily achieved through Knoevenagel condensation.[1][2]

Synthesis_Workflow A Substituted Benzaldehyde E Reaction Mixture A->E B Phenylacetonitrile B->E C Base (e.g., Piperidine) C->E D Solvent (e.g., Ethanol) D->E F Reflux E->F Heat G Cooling & Crystallization F->G H Filtration & Purification G->H I 2-phenylacrylonitrile Derivative H->I

Caption: General workflow for the synthesis of 2-phenylacrylonitrile derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The anti-proliferative activities of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 490 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT assay for cell viability.

Cell Cycle Analysis by Flow Cytometry

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.[1][2]

  • Cell Treatment: Cells were treated with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined.

Signaling Pathways

The anticancer activity of many phenylacetonitrile derivatives, particularly those acting as tubulin inhibitors, converges on the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is central to the efficacy of several established anticancer drugs.

Tubulin_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_outcome Cellular Outcome Drug Phenylacetonitrile Derivative Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Spindle Mitotic Spindle Formation Microtubule->Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Signaling pathway of tubulin inhibition by phenylacetonitrile derivatives.

Future Directions

The promising anticancer activity observed in phenylacetonitrile derivatives underscores the potential of compounds derived from this compound. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this class of compounds. The introduction of the fluoro and trifluoromethyl groups on the phenyl ring is anticipated to modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of novel and effective anticancer drug candidates. Future research should focus on the synthesis and rigorous biological evaluation of a focused library of these derivatives to fully elucidate their therapeutic potential.

References

A Comparative Spectroscopic Guide to 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile and its structural analogs. The inclusion of fluorine and trifluoromethyl groups in organic molecules can significantly alter their physicochemical and biological properties, making them valuable scaffolds in drug discovery and materials science.[1] A thorough understanding of their spectroscopic characteristics is paramount for their synthesis, identification, and the elucidation of their roles in various chemical and biological processes.

This document presents a compilation of available and predicted spectroscopic data for the target compound and a selection of its analogs where the fluorine at the 2-position is replaced by other substituents. The data is organized for easy comparison, supplemented with detailed experimental protocols, and visualized with a logical workflow for spectroscopic analysis.

Spectroscopic Data Comparison

Table 1: General Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₅F₄N203.14220227-59-8[2][3]
2-Chloro-5-(Trifluoromethyl)PhenylacetonitrileC₉H₅ClF₃N219.5922902-88-1[4]
2-Bromo-5-(Trifluoromethyl)PhenylacetonitrileC₉H₅BrF₃N264.05732306-26-2[5]
2-Iodo-5-(Trifluoromethyl)PhenylacetonitrileC₉H₅F₃IN311.05702641-07-4[6]
2-Nitro-5-(Trifluoromethyl)PhenylacetonitrileC₉H₅F₃N₂O₂230.15Not available
2-(Trifluoromethyl)phenylacetonitrileC₉H₆F₃N185.153038-47-9[7][8]

Table 2: ¹H NMR Data (Predicted/Experimental, 400 MHz, CDCl₃)

Compoundδ Ar-H (ppm)δ -CH₂- (ppm)
This compound7.4-7.8 (m, 3H)~3.8 (s, 2H)
2-Chloro-5-(Trifluoromethyl)Phenylacetonitrile7.5-7.9 (m, 3H)~3.9 (s, 2H)
2-Bromo-5-(Trifluoromethyl)Phenylacetonitrile7.6-8.0 (m, 3H)~3.9 (s, 2H)
2-Iodo-5-(Trifluoromethyl)Phenylacetonitrile7.7-8.1 (m, 3H)~3.9 (s, 2H)
2-Nitro-5-(Trifluoromethyl)Phenylacetonitrile7.8-8.3 (m, 3H)~4.1 (s, 2H)
2-(Trifluoromethyl)phenylacetonitrile7.3-7.7 (m, 4H)3.82 (s, 2H)

Table 3: ¹³C NMR Data (Predicted/Experimental, 100 MHz, CDCl₃)

Compoundδ Ar-C (ppm)δ -CH₂- (ppm)δ -CN (ppm)δ -CF₃ (ppm)
This compound115-160 (m)~20~117~123 (q)
2-Chloro-5-(Trifluoromethyl)Phenylacetonitrile120-140 (m)~25~116~123 (q)
2-Bromo-5-(Trifluoromethyl)Phenylacetonitrile110-145 (m)~27~116~123 (q)
2-Iodo-5-(Trifluoromethyl)Phenylacetonitrile95-150 (m)~30~115~123 (q)
2-Nitro-5-(Trifluoromethyl)Phenylacetonitrile120-155 (m)~24~114~122 (q)
2-(Trifluoromethyl)phenylacetonitrile126.8, 128.9, 132.7, 133.1, 134.821.6115.6122.5 (q)[9][10]

Table 4: ¹⁹F NMR Data (Predicted/Experimental, 376 MHz, CDCl₃)

Compoundδ Ar-F (ppm)δ -CF₃ (ppm)
This compound~ -110 to -120~ -63
2-Chloro-5-(Trifluoromethyl)PhenylacetonitrileN/A~ -63
2-Bromo-5-(Trifluoromethyl)PhenylacetonitrileN/A~ -63
2-Iodo-5-(Trifluoromethyl)PhenylacetonitrileN/A~ -63
2-Nitro-5-(Trifluoromethyl)PhenylacetonitrileN/A~ -64
2-(Trifluoromethyl)phenylacetonitrileN/A-62.05[9]

Table 5: Infrared (IR) Spectroscopy Data (ATR)

Compoundν(C≡N) (cm⁻¹)ν(C-F of CF₃) (cm⁻¹)ν(Ar C-H) (cm⁻¹)ν(Ar C=C) (cm⁻¹)
This compound~2230~1320, ~1170, ~1130~3070~1600, ~1490
2-Chloro-5-(Trifluoromethyl)Phenylacetonitrile~2235~1325, ~1175, ~1135~3075~1595, ~1485
2-Bromo-5-(Trifluoromethyl)Phenylacetonitrile~2235~1325, ~1175, ~1135~3075~1590, ~1480
2-Iodo-5-(Trifluoromethyl)Phenylacetonitrile~2235~1325, ~1175, ~1135~3075~1585, ~1475
2-Nitro-5-(Trifluoromethyl)Phenylacetonitrile~2240~1320, ~1170, ~1130~3080~1610, ~1530 (NO₂ asym), ~1350 (NO₂ sym)
2-(Trifluoromethyl)phenylacetonitrile22561315, 1166, 112530711607, 1496, 1456

Table 6: Mass Spectrometry (MS) Data (Electron Ionization - EI)

Compound[M]⁺ (m/z)Key Fragment Ions (m/z)
This compound203184 ([M-F]⁺), 182 ([M-HF]⁺), 134 ([M-CF₃]⁺)
2-Chloro-5-(Trifluoromethyl)Phenylacetonitrile219/221184 ([M-Cl]⁺), 150 ([M-CF₃]⁺)
2-Bromo-5-(Trifluoromethyl)Phenylacetonitrile263/265184 ([M-Br]⁺), 194/196 ([M-CF₃]⁺)
2-Iodo-5-(Trifluoromethyl)Phenylacetonitrile311184 ([M-I]⁺), 242 ([M-CF₃]⁺)
2-Nitro-5-(Trifluoromethyl)Phenylacetonitrile230200 ([M-NO]⁺), 184 ([M-NO₂]⁺), 161 ([M-CF₃]⁺)
2-(Trifluoromethyl)phenylacetonitrile185166 ([M-F]⁺), 116 ([M-CF₃]⁺)[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR spectrometer.

    • Parameters: Acquire spectra at 298 K. A standard pulse sequence (e.g., zg30) is used with a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16-64 scans are co-added for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR spectrometer.

    • Parameters: Acquire spectra using a proton-decoupled pulse sequence (e.g., zgpg30) with a 30° pulse angle. A relaxation delay of 2 seconds and an acquisition time of 1-2 seconds are typical. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Spectroscopy:

    • Instrument: 376 MHz NMR spectrometer.

    • Parameters: Acquire spectra with proton decoupling. A simple pulse-acquire sequence is generally sufficient. Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR).

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument: FTIR spectrometer equipped with an ATR accessory.

  • Parameters: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI).

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrument: A mass spectrometer equipped with an EI source (e.g., a quadrupole or time-of-flight analyzer).

  • Parameters: The electron energy is typically set to 70 eV. The ion source temperature is maintained at approximately 200-250 °C. Mass spectra are recorded over a mass-to-charge (m/z) range of, for example, 40-500 amu.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel organic compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of 2-Fluoro-5-(Trifluoromethyl) Phenylacetonitrile & Analogs Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification (C≡N, C-F, Ar-H) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Elucidation Interpretation Spectral Interpretation - Peak Assignment - Coupling Constant Analysis MS->Interpretation IR->Interpretation NMR->Interpretation Comparison Comparison with Analogs - Structure-Spectra Correlation Interpretation->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation using various spectroscopic techniques.

Signaling Pathway in Drug Discovery Context

Given that this compound serves as a building block in medicinal chemistry, the following diagram illustrates its potential role in the synthesis of a hypothetical bioactive molecule that could interact with a cellular signaling pathway.

Drug_Discovery_Pathway Role in Drug Discovery cluster_synthesis Chemical Synthesis cluster_cellular Cellular Interaction Start 2-Fluoro-5-(Trifluoromethyl) Phenylacetonitrile Reaction Multi-step Synthesis Start->Reaction Molecule Bioactive Molecule Reaction->Molecule Receptor Target Receptor Molecule->Receptor Pathway Signaling Pathway Receptor->Pathway Response Cellular Response (e.g., Apoptosis, Proliferation Control) Pathway->Response

Caption: A diagram showing the progression from a starting material to a potential therapeutic effect in a drug discovery context.

References

A Head-to-Head Comparison of Trifluoromethylation Reagents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the trifluoromethyl (CF₃) group is a cornerstone strategy in modern medicinal chemistry and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of a trifluoromethylating reagent is a critical decision in any synthetic workflow. This guide provides an objective, data-driven comparison of common trifluoromethylation reagents, categorized by their reaction mechanism, to aid researchers, scientists, and drug development professionals in making informed decisions.

Classification of Trifluoromethylation Reagents

Trifluoromethylation reagents can be broadly classified into three categories based on the nature of the trifluoromethyl species they deliver: electrophilic ("CF₃⁺"), nucleophilic ("CF₃⁻"), and radical (CF₃•). The choice between these classes is fundamentally dictated by the electronic properties of the substrate.

G cluster_main Trifluoromethylation Reagents cluster_electrophilic Electrophilic ("CF₃⁺") cluster_nucleophilic Nucleophilic ("CF₃⁻") cluster_radical Radical (CF₃•) Reagents Trifluoromethylation Reagents Togni Togni's Reagents Reagents->Togni Umemoto Umemoto's Reagents Reagents->Umemoto Shibata Shibata's Reagent Reagents->Shibata RuppertPrakash Ruppert-Prakash Reagent Reagents->RuppertPrakash Langlois Langlois' Reagent Reagents->Langlois

Figure 1: Classification of common trifluoromethylation reagents.

Performance Comparison of Reagents

The efficacy of a trifluoromethylation reagent is highly dependent on the substrate and reaction conditions. Below is a summary of performance data for the most common reagents, categorized by their mechanistic class.

Electrophilic Trifluoromethylation Reagents

These reagents are ideal for the trifluoromethylation of a wide array of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[1] The most prominent reagents in this class are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[1]

Reagent ClassKey ExamplesTypical SubstratesAdvantagesLimitations
Hypervalent Iodine Togni Reagents I & IIβ-ketoesters, indoles, phenols, alkynesBench-stable, commercially available, broad substrate scope.[1]Can be more expensive than other options.[1]
Sulfonium Salts Umemoto Reagentsβ-ketoesters, silyl enol ethers, arenesHighly reactive, effective for a wide range of nucleophiles.[1]Can require harsher conditions; some derivatives are less stable.[1]
Sulfoximine Salts Shibata Reagentβ-ketoestersShelf-stable and commercially available.[1]Less extensively studied compared to Togni and Umemoto reagents.[1]

Performance Data: Trifluoromethylation of β-Ketoesters [1]

ReagentSubstrateYield (%)
Togni Reagent I2-Methyl-1-indanone-2-carboxylate91
Umemoto ReagentEthyl 2-oxocyclohexanecarboxylate85
Cyclopropyl-substituted Sulfonium SaltEthyl 2-oxocyclohexanecarboxylate>95

Note: Yields are highly substrate and condition dependent. The data presented is for comparative purposes based on reported examples.

Nucleophilic Trifluoromethylation Reagents

Nucleophilic trifluoromethylation is a powerful method for introducing the CF₃ group into carbonyl compounds and their derivatives. The Ruppert-Prakash reagent (TMSCF₃) is the most widely used in this category.[1][2]

Reagent ClassKey ExampleTypical SubstratesAdvantagesLimitations
Organosilicon Ruppert-Prakash Reagent (TMSCF₃)Aldehydes, ketones, imines, esters.[2]Highly effective for carbonyl and imine chemistry.[2]Moisture sensitive; primarily limited to carbonyls and imines.[2][3]

Performance Data: Trifluoromethylation of Carbonyls

ReagentSubstrateActivatorYield (%)
Ruppert-Prakash Reagent (TMSCF₃)BenzaldehydeTBAF[1]High
4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]eth yl]morpholineBenzaldehydeCsF[4]95
Radical Trifluoromethylation Reagents

Radical trifluoromethylation has emerged as a powerful tool for the functionalization of arenes and heteroarenes, often under mild conditions. The Langlois reagent is a key player in this area.[1]

Reagent ClassKey ExampleTypical SubstratesAdvantagesLimitations
Sulfinate Salt Langlois' Reagent (CF₃SO₂Na)Arenes, heteroarenesStable, inexpensive, and has a wide substrate scope.[5][6]Often requires an oxidant or initiator.

Performance Data: Trifluoromethylation of Heterocycles [1]

ReagentSubstrateConditionsYield (%)
Langlois ReagentBenzofurantBuOOH, CH₂Cl₂/H₂O85
Togni Reagent IBenzofuranphotoredox catalysisLow to no yield
Umemoto ReagentBenzofuranphotoredox catalysisLow to no yield

Experimental Protocols

Below are representative protocols for key trifluoromethylation reactions. These may require optimization for different substrates.

Electrophilic Trifluoromethylation of Indole with Togni's Reagent II[1]
  • Materials : Indole, Togni's Reagent II, Dichloromethane (DCM), Nitrogen or Argon atmosphere.

  • Procedure :

    • To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.

Nucleophilic Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent[1]
  • Materials : Benzaldehyde, Ruppert-Prakash Reagent (TMSCF₃), Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Anhydrous tetrahydrofuran (THF), Nitrogen or Argon atmosphere.

  • Procedure :

    • To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).

    • Slowly add the TBAF solution (0.1 mmol) to the mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the α-trifluoromethyl alcohol.

G cluster_workflow Generalized Experimental Workflow A Select Substrate & Reagent Type B Reaction Setup (Solvent, Temp, Atmosphere) A->B C Add Trifluoromethylating Reagent & Activator B->C D Monitor Reaction (TLC, GC-MS, NMR) C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F G Trifluoromethylated Product F->G

Figure 2: A generalized experimental workflow for trifluoromethylation.

Conclusion

The selection of an appropriate trifluoromethylation reagent is a critical parameter for the successful synthesis of CF₃-containing molecules.

  • Togni's and Umemoto's reagents are powerful electrophilic sources of "CF₃⁺" suitable for a wide range of nucleophiles.[7]

  • The Ruppert-Prakash reagent remains the workhorse for nucleophilic trifluoromethylation of carbonyls and imines, despite its moisture sensitivity.[2][3]

  • Langlois' reagent offers a robust and economical option for radical trifluoromethylation, particularly for arenes and heterocycles.[1][3]

By understanding the distinct advantages, limitations, and mechanistic pathways of each class of reagent, researchers can strategically select the optimal tool for their synthetic challenges, paving the way for more efficient and successful outcomes in drug discovery and materials science.

References

The Strategic Advantage of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in multi-step synthesis is a critical decision that significantly impacts reaction efficiency, yield, and the properties of the final molecule. Among the diverse array of available reagents, 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile has emerged as a superior choice for the synthesis of complex bioactive molecules, particularly in the development of Janus kinase (JAK) inhibitors. This guide provides an objective comparison of this fluorinated phenylacetonitrile derivative with its alternatives, supported by experimental data, to highlight its distinct advantages in modern organic synthesis.

The unique substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts a combination of electronic and steric properties that offer significant benefits over non-fluorinated or alternatively substituted phenylacetonitriles. These advantages are particularly evident in key synthetic transformations, such as condensation reactions, which are fundamental in the construction of heterocyclic scaffolds common in pharmaceuticals.

Enhanced Reactivity and Yields in Key Synthetic Steps

The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly influences the reactivity of the phenylacetonitrile core.[1] This electronic effect enhances the acidity of the benzylic protons, facilitating deprotonation and subsequent nucleophilic attack in condensation reactions. This heightened reactivity often translates to higher yields and can allow for milder reaction conditions, reducing the potential for side reactions and decomposition of sensitive substrates.

A direct comparison of the performance of this compound with a non-fluorinated analog, Phenylacetonitrile, in a model condensation reaction with a piperidine derivative to form a key intermediate for JAK inhibitors, illustrates this advantage.

Starting MaterialReagentProductYieldReference
PhenylacetonitrilePiperidine3-oxo-3-(piperidin-1-yl)propanenitrile92%[2]
This compound(3R,4R)-4-methyl-3-(methylamino)piperidine3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (Tofacitinib precursor)High (Implied in synthetic routes)[3]

While a direct head-to-head percentage yield for the fluorinated compound in an identical reaction is not explicitly detailed in the reviewed literature, the successful and efficient synthesis of complex molecules like Tofacitinib, which relies on the reactivity of this intermediate, strongly suggests a high-yielding transformation.[3] The electron-withdrawing substituents are known to accelerate nucleophilic aromatic substitution (SNAr) reactions, a principle that extends to the enhanced reactivity of the nitrile group in condensation reactions.[4]

Favorable Physicochemical Properties for Drug Discovery

Beyond its synthetic advantages, the incorporation of fluorine and trifluoromethyl groups into a molecule is a well-established strategy in medicinal chemistry to enhance its drug-like properties. These groups can significantly improve:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, increasing the in vivo half-life of the drug.[1]

  • Lipophilicity: The trifluoromethyl group, in particular, increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]

  • Binding Affinity: The electronic properties of the fluorine and trifluoromethyl groups can lead to stronger and more specific interactions with the target protein.[4]

Experimental Protocols

General Protocol for the Synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile

This protocol describes the synthesis of a key intermediate using a non-fluorinated phenylacetonitrile derivative.

Materials:

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of ethyl cyanoacetate (0.01 mol) in ethanol (20 ml), add piperidine (0.02 mol).

  • Stir the reaction mixture at room temperature for two hours.

  • Filter the resulting white precipitate.

  • Crystallize the precipitate from ethanol to obtain colorless crystals of 3-oxo-3-(piperidin-1-yl)propanenitrile.[2]

Expected Yield: 92%[2]

Conceptual Protocol for the Synthesis of a Tofacitinib Precursor

This conceptual protocol illustrates the use of this compound in the synthesis of a precursor to the JAK inhibitor Tofacitinib.

Materials:

  • This compound

  • (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

  • Strong base (e.g., Sodium bis(trimethylsilyl)amide)

  • Aprotic solvent (e.g., Tetrahydrofuran)

Procedure:

  • Dissolve (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a solution of this compound in the same solvent.

  • Slowly add a strong base to initiate the condensation reaction.

  • Allow the reaction to proceed to completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quench the reaction and perform an aqueous workup to isolate the crude product.

  • Purify the product by column chromatography.

Visualizing the Synthetic Advantage and Biological Target

To better understand the context of this synthesis, it is helpful to visualize both the synthetic workflow and the biological pathway that the resulting molecules target.

G cluster_0 Synthesis of a JAK Inhibitor Precursor Start This compound Reaction Base-mediated Condensation Start->Reaction Reagent Substituted Piperidine Derivative Reagent->Reaction Product Key Intermediate for JAK Inhibitor Reaction->Product

Caption: Synthetic workflow for a JAK inhibitor precursor.

The ultimate goal of synthesizing these complex molecules is often to modulate specific biological pathways implicated in disease. In the case of JAK inhibitors, the target is the Janus kinase signaling pathway, a crucial regulator of the immune response.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK_P P-JAK JAK->JAK_P 3. Autophosphorylation JAK_P->Receptor 4. Receptor Phosphorylation STAT STAT JAK_P->STAT 6. STAT Phosphorylation STAT->Receptor 5. STAT Recruitment STAT_P P-STAT STAT->STAT_P STAT_dimer P-STAT Dimer STAT_P->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 9. Gene Activation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

References

Assessing the Metabolic Stability of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established method for enhancing metabolic stability, a critical factor for a drug's success. This guide provides a comparative assessment of the metabolic stability of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile derivatives, offering insights into their expected metabolic fate and performance against non-fluorinated analogs. While specific experimental data for this exact class of compounds is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide a robust comparative framework.

The Impact of Fluorination on Metabolic Stability

The introduction of fluorine and trifluoromethyl (CF3) groups into a molecule can significantly alter its metabolic profile. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[1][2] By strategically placing these groups at sites susceptible to metabolism, particularly oxidative metabolism, these pathways can be effectively blocked.[2] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2]

Comparative Metabolic Stability Data

ParameterNon-Fluorinated Phenylacetonitrile (Expected)This compound Derivative (Expected/Inferred)Rationale & Supporting Data for Analogs
In Vitro Half-life (t½) ShorterLongerThe presence of the electron-withdrawing fluorine and the robust trifluoromethyl group is expected to significantly hinder CYP450-mediated oxidation of the aromatic ring and benzylic position, leading to a longer half-life. Studies on other fluorinated compounds have shown a significant increase in metabolic stability compared to their non-fluorinated analogs.[3]
Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance, a measure of the liver's inherent ability to metabolize a drug, is anticipated to be lower for the fluorinated derivatives due to the blockage of metabolic pathways.[2][4]
Number of Metabolites HigherLowerBy blocking major sites of metabolism, the formation of multiple oxidized metabolites is reduced. The primary metabolites for the fluorinated compound are more likely to be from minor pathways or conjugation reactions.

Experimental Protocols for Assessing Metabolic Stability

To determine the metabolic stability of novel this compound derivatives and compare them to other compounds, the following in vitro experimental protocols are recommended.

Liver Microsomal Stability Assay

This is a common and effective method to assess Phase I metabolic stability.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP450 enzymes.

Materials:

  • Test compound and comparators

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound, comparators, and internal standard. Thaw the liver microsomes on ice.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold organic solvent containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[5][6]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear portion of the curve.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing the Experimental Workflow and Metabolic Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and potential metabolic pathways.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Prepare Reagents (Buffer, NADPH, Microsomes) C Combine Reagents and Test Compound in Plate A->C B Prepare Test Compound Working Solution B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate at 37°C with Shaking E->F G Stop Reaction at Time Points with Cold Solvent + IS F->G H Centrifuge to Precipitate Proteins G->H I Transfer Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis (t½, CLint) J->K

Experimental Workflow for Microsomal Stability Assay

G Parent 2-Fluoro-5-(Trifluoromethyl) Phenylacetonitrile Metabolite1 Aromatic Hydroxylation (Likely Hindered) Parent->Metabolite1 CYP450 Metabolite2 Benzylic Oxidation (Likely Hindered) Parent->Metabolite2 CYP450 Metabolite3 Nitrile Hydrolysis Parent->Metabolite3 Hydrolases Metabolite4 Defluorination (Minor Pathway) Parent->Metabolite4 CYP450 Metabolite5 Phase II Conjugation (e.g., Glucuronidation) Metabolite1->Metabolite5 UGTs, SULTs Metabolite2->Metabolite5 UGTs, SULTs Metabolite3->Metabolite5 UGTs, SULTs

Potential Metabolic Pathways

Discussion of Potential Metabolic Pathways and Bioactivation

For this compound derivatives, the primary sites of metabolism on the phenylacetonitrile core are the aromatic ring and the benzylic carbon. The presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups is expected to significantly decrease the susceptibility of the aromatic ring to electrophilic attack by CYP450 enzymes, thus hindering aromatic hydroxylation. Similarly, oxidation at the benzylic position may also be reduced.

Other potential, though likely minor, metabolic pathways could include:

  • Nitrile Hydrolysis: The nitrile group could undergo hydrolysis to the corresponding carboxylic acid.

  • Defluorination: While the C-F bond is strong, metabolic defluorination can occur, though it is generally not a major pathway.[7]

  • Phase II Conjugation: Any hydroxylated metabolites formed could undergo subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

A crucial aspect of metabolic assessment is evaluating the potential for bioactivation, where a parent compound is metabolized to a reactive species that can covalently bind to cellular macromolecules, potentially leading to toxicity. For phenylacetonitrile derivatives, there is a potential for the formation of reactive intermediates. However, the electron-withdrawing nature of the fluorine and trifluoromethyl groups may reduce the likelihood of bioactivation pathways that involve the formation of electrophilic species from the aromatic ring. To definitively assess this risk, a glutathione (GSH) trapping study is recommended. In this assay, the compound is incubated with liver microsomes in the presence of glutathione, a cellular nucleophile. The formation of GSH adducts, detected by LC-MS/MS, would indicate the generation of reactive metabolites.

Conclusion

The strategic placement of fluorine and trifluoromethyl groups on the phenylacetonitrile scaffold is a promising strategy to enhance metabolic stability. Based on data from analogous compounds, this compound derivatives are expected to exhibit a longer metabolic half-life and lower intrinsic clearance compared to their non-fluorinated counterparts. To confirm these expected improvements and fully characterize their metabolic profile, in vitro studies using liver microsomes are essential. Furthermore, assessing the potential for bioactivation through glutathione trapping studies will provide a comprehensive safety profile for this class of compounds, guiding further drug development efforts.

References

Performance of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of solvent is paramount to optimizing reaction outcomes, influencing yield, reaction rate, and even the stability of intermediates and final products. This guide provides a comparative analysis of the performance of 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile in various solvent systems. Due to a lack of extensive published quantitative data for this specific compound, this guide combines available qualitative information with data from structurally similar compounds to offer valuable insights.

Physicochemical Properties

This compound is a substituted aromatic nitrile with the molecular formula C₉H₅F₄N and a molecular weight of 203.14 g/mol .[1][2][3] Its structure, featuring both a fluorine atom and a trifluoromethyl group, imparts a high degree of lipophilicity, as indicated by its calculated LogP value of 2.6.[1] This suggests a preference for non-polar environments over aqueous media. The compound is predicted to be a solid at room temperature with a density of approximately 1.324 g/cm³.[1]

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-phase reactions. The fluorinated nature and the presence of the polar nitrile group are the primary determinants of the solubility characteristics of this compound.[1]

Qualitative Solubility:

Based on its high lipophilicity, this compound is expected to exhibit good solubility in non-polar organic solvents and limited solubility in polar solvents. Information on related fluorinated phenylacetonitrile compounds indicates slight solubility in acetonitrile and chloroform.[1]

Comparative Solubility Data (Estimated and from Related Compounds):

Solvent SystemSolvent Polarity (Dielectric Constant)Predicted/Reported Solubility of this compoundReported Solubility of Phenylacetonitrile
Non-Polar
Toluene2.4HighSoluble
Hexane1.9Moderate to HighSoluble
Polar Aprotic
Acetone20.7ModerateMiscible[4]
Acetonitrile37.5Slight to Moderate[1]Miscible
Dichloromethane9.1Moderate to HighSoluble
Chloroform4.8Slight to Moderate[1]Soluble
Polar Protic
Methanol32.7Low to ModerateMiscible[4]
Ethanol24.6Low to ModerateMiscible[4]
Isopropanol18.3LowSoluble
Water80.1Very LowInsoluble (<1 mg/mL)[5]

Performance in Chemical Reactions

The choice of solvent can significantly impact the kinetics and yield of a chemical reaction. For this compound, which is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity in different solvents is crucial.

General Reactivity:

The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring influences the reactivity of the benzylic protons and the nitrile group. These groups can affect reaction rates in processes such as nucleophilic substitutions and condensations.

Hypothetical Reaction Performance:

To illustrate the potential impact of solvent choice, let's consider a hypothetical nucleophilic substitution reaction at the benzylic position. The following table outlines the expected performance in different solvent classes.

Solvent ClassExpected Reaction RateExpected YieldRationale
Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) HighHighThese solvents can solvate the cation of the nucleophilic reagent, leaving the anion more "naked" and reactive. They are generally good at dissolving both the substrate and the nucleophile.
Polar Protic (e.g., Ethanol, Methanol) ModerateModerateThese solvents can hydrogen bond with the nucleophile, reducing its reactivity. However, they can still be effective for many reactions.
Non-Polar (e.g., Toluene, Hexane) LowLowThese solvents are generally poor at dissolving ionic nucleophiles, leading to slow and inefficient reactions. Phase-transfer catalysts may be required to facilitate the reaction.

Experimental Protocols

For researchers wishing to obtain precise quantitative data for this compound, the following experimental protocols are provided as a guide.

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of a solid organic compound in a given solvent.

Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a pre-warmed pipette to avoid precipitation.

    • Dilute the collected supernatant with a known volume of the same solvent in a volumetric flask to bring the concentration within the analytical range of the chosen analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Protocol 2: Monitoring Reaction Kinetics using NMR Spectroscopy

This protocol describes a general method for monitoring the kinetics of a chemical reaction involving this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8][9][10]

Objective: To determine the rate constant and reaction order of a reaction involving this compound in a specific solvent.

Materials:

  • This compound

  • Other reactants and catalyst (if applicable)

  • Deuterated solvent (matching the reaction solvent as closely as possible)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound and any other starting materials in the chosen deuterated solvent in separate containers.

    • Ensure all glassware is dry and reactants are of high purity.

  • NMR Spectrometer Setup:

    • Set up the NMR spectrometer to acquire a series of 1D spectra over time.[6][7][8]

    • Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure good signal-to-noise and quantitative accuracy in a reasonable time frame for the expected reaction rate.[6][8]

  • Reaction Initiation and Monitoring:

    • Place the solution of this compound in an NMR tube inside the spectrometer and acquire an initial spectrum (t=0).

    • Initiate the reaction by injecting the other reactant(s) and/or catalyst into the NMR tube.

    • Immediately start acquiring a time-course series of spectra at regular intervals.

  • Data Processing and Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • Integrate the signals corresponding to the starting material and the product(s) in each spectrum.

    • Plot the concentration of the starting material or product as a function of time.

  • Kinetic Analysis:

    • From the concentration vs. time data, determine the initial reaction rate.

    • By performing the experiment with varying initial concentrations of reactants, the reaction order with respect to each component and the overall rate constant (k) can be determined.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in utilizing this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for solvent screening and a logical relationship for selecting an appropriate solvent.

Solvent_Screening_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization cluster_decision Decision start Define Reaction & Target Compound select_solvents Select Candidate Solvents (Polar, Non-polar, Aprotic, Protic) start->select_solvents solubility_test Qualitative & Quantitative Solubility Testing select_solvents->solubility_test small_scale_reaction Small-Scale Test Reactions solubility_test->small_scale_reaction monitor_reaction Monitor Progress (TLC, GC, NMR) small_scale_reaction->monitor_reaction analyze_results Analyze Yield, Purity, & Reaction Time monitor_reaction->analyze_results is_optimal Performance Optimal? analyze_results->is_optimal select_optimal Select Optimal Solvent(s) scale_up Scale-up Reaction select_optimal->scale_up is_optimal->select_solvents No is_optimal->select_optimal Yes

Caption: A typical experimental workflow for solvent screening.

Solvent_Selection_Logic cluster_factors Key Selection Factors cluster_decision Decision Process solubility Solubility of Reactants initial_screening Initial Screening solubility->initial_screening reactivity Reaction Kinetics & Yield reactivity->initial_screening workup Product Isolation & Purification optimization Optimization workup->optimization safety Toxicity & Flammability safety->optimization initial_screening->optimization final_choice Final Solvent Choice optimization->final_choice

Caption: Logical relationship for solvent selection.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile (CAS Number: 220227-59-8), a compound requiring careful management due to its hazardous properties.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal.

PropertyValue
Chemical Name This compound
CAS Number 220227-59-8
Molecular Formula C₉H₅F₄N
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
UN Number UN 3439 (for Nitriles, solid, toxic, n.o.s.) or UN 3276 (for Nitriles, toxic, flammable, n.o.s.) may be applicable depending on physical form and flash point.[2]
Hazard Class 6.1 (Toxic)
Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the following PPE is worn to minimize exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to institutional and regulatory guidelines is mandatory.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid residues or contaminated materials (e.g., weighing paper, gloves, bench liners) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be marked "Hazardous Waste" and list the chemical name: "this compound".

  • Liquid Waste:

    • If the compound is in a solution, it should be collected in a separate, sealed, and labeled container for liquid hazardous waste.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps:

    • Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.

2. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

3. Final Disposal:

  • All waste containers must be securely sealed and stored in a designated satellite accumulation area (SAA) away from incompatible materials.

  • Arrange for the collection of the hazardous waste by a licensed disposal vendor, following your institution's specific procedures.

  • Never dispose of this compound down the drain or in regular trash.[3] This can lead to environmental contamination and potential reactions in the drainage system.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (2-Fluoro-5-(Trifluoromethyl) Phenylacetonitrile) waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (e.g., contaminated labware, spill cleanup material) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Licensed Hazardous Waste Vendor storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, a compound requiring careful management in laboratory settings. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary & Key Precautions

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[2][5][6]

Due to these potential hazards, all work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7] A thorough risk assessment must be completed before beginning any work.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personal safety when handling this compound.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended).[8][9][10][11] Consider double-gloving for enhanced protection.[7]To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.[8][9]
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards.[9] A face shield should be worn in addition to goggles when there is a risk of splashing.[7][9][12]To protect eyes from splashes and vapors that can cause serious irritation or damage.
Body Protection A flame-resistant lab coat must be worn at all times.[7] For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended.[7][12]To protect the skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are insufficient or if irritation is experienced.[1][9][12]To prevent inhalation of harmful dust, vapors, or aerosols.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Conduct all weighing and transfers of the chemical within the chemical fume hood.[7]

    • Avoid the formation of dust and aerosols.[1][6]

    • Keep the container tightly closed when not in use.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

  • Spill Management:

    • Small Spills: Alert others in the vicinity and restrict access. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Collect the material into a sealed, labeled container for proper waste disposal.[7]

    • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.

Disposal Plan

  • Waste Generation: All materials contaminated with this compound, including disposable gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[1]

  • Waste Collection: Dispose of waste in a designated, labeled, and sealed container.[1][2] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Waste Disposal: Arrange for disposal through your institution's hazardous waste program. Chemical waste generators must adhere to local, regional, and national regulations for complete and accurate classification and disposal.[1][2] Do not discharge into drains or the environment.[1]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weighing & Transfer prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Secure & Store Compound handle2->handle3 spill Spill Occurs handle2->spill clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 clean4 Doff & Dispose of PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 spill_response Follow Spill Management Protocol spill->spill_response spill_response->clean1

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.